Product packaging for Methyl-phenyl-silane(Cat. No.:)

Methyl-phenyl-silane

Cat. No.: B7802039
M. Wt: 122.24 g/mol
InChI Key: QRLBICHXRCOJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Contemporary Organosilicon Chemistry Research

Methyl-phenyl-silane plays a significant role in contemporary organosilicon chemistry research, primarily due to the reactivity associated with its silicon-hydrogen (Si-H) bonds and the presence of both aliphatic and aromatic substituents on the silicon center. It serves as a versatile starting material and intermediate in the synthesis of a wide array of other organosilicon compounds. ontosight.ai

The Si-H bond in this compound is a key functional group that participates in various reactions, notably hydrosilylation, where it can add across unsaturated bonds. zmsilane.com This reactivity is fundamental in constructing more complex silicon-containing molecules. Furthermore, this compound can act as a reducing agent for organosilicon compounds, highlighting its utility in synthetic methodologies aimed at modifying silicon centers. zmsilane.com

Research has also explored the involvement of this compound in catalytic processes such as hydrogen/deuterium (B1214612) (H/D) exchange reactions catalyzed by transition metal complexes. nih.gov For instance, studies have shown that this compound undergoes H/D exchange facilitated by iron-β-diketiminato complexes, demonstrating nearly complete deuterium incorporation under specific conditions. nih.gov This capability is valuable for isotopic labeling studies and the synthesis of deuterated silanes used as reagents or mechanistic probes. nih.gov

In dehydrocoupling polymerization, this compound has been employed as a secondary silane (B1218182) monomer. Research into the iron-catalyzed dehydrocoupling of silanes with diols has shown that using this compound can lead to the generation of linear poly(silylether) products. d-nb.info This is significant for the controlled synthesis of silicon-containing polymers with defined structures and properties. Studies have optimized conditions, such as catalyst loading and temperature, to achieve modest molecular weights (Mn) in the resulting polymers. d-nb.info

Interdisciplinary Role in Materials Science and Synthetic Chemistry

The attributes of this compound extend its relevance beyond fundamental organosilicon chemistry into the interdisciplinary realms of materials science and synthetic chemistry. Its capacity to serve as an intermediate or reagent facilitates the creation of diverse materials and the execution of complex organic transformations. ontosight.aizmsilane.com

In synthetic chemistry, this compound is utilized as a reagent in various organic synthesis protocols. ontosight.ai Its silyl (B83357) group can participate in a range of chemical reactions, making it a valuable tool for introducing silicon functionalities into organic molecules. ontosight.ai For example, it has been employed in the catalytic reduction of ketones. Research using carbonic anhydrase as a catalyst demonstrated that this compound could reduce 4-acetylpyridine (B144475), albeit with a slightly lower yield compared to phenylsilane (B129415), while maintaining high enantioselectivity. escholarship.org

This compound is also a precursor in the synthesis of silicone polymers, which find widespread applications in sealants, adhesives, and coatings due to their unique mechanical and thermal properties. ontosight.ai Its incorporation into polymer structures can impart desirable characteristics. For instance, poly(methylphenylsilane) and its copolymers have been synthesized and investigated for their optical and photoluminescence properties, suggesting potential applications in optoelectronic materials. researchgate.netoup.com The introduction of silicon units, as provided by compounds like this compound, has been shown to improve the thermal stability of aromatic compounds, which is a crucial factor in the development of high-performance materials. mdpi.com

Furthermore, this compound is relevant in the synthesis of materials for semiconductor technology. ontosight.ai Its use in dehydrocoupling reactions to form polysilanes, such as the production of dimer and trimer in reactions catalyzed by zirconocene (B1252598) complexes, highlights its role in building silicon-backbone polymers that are of interest in various material applications. cdnsciencepub.com The ability to control the degree of polymerization and the resulting molecular architecture is a key aspect of utilizing this compound in materials synthesis.

Research Findings Examples:

ApplicationReactants Involved (with this compound)Key Outcome/FindingSource
Catalytic H/D ExchangeD2, Iron catalyst~92% deuterium incorporation in this compound nih.gov
Dehydrocoupling PolymerizationDiols, Iron catalystFormation of linear poly(silylether) products with Mn up to 36.3kDa d-nb.info
Catalytic Ketone Reduction4-acetylpyridine, Carbonic anhydrase catalyst78% yield of reduced alcohol with 98% e.e. escholarship.org
Organosilane DehydrocouplingZirconocene catalystProduction of dimer and trimer of methylphenylsilane (B1236316) (up to 70% trimer conversion) cdnsciencepub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10Si B7802039 Methyl-phenyl-silane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl(phenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Si/c1-8-7-5-3-2-4-6-7/h2-6H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLBICHXRCOJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH2]C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

146088-00-8
Details Compound: Benzene, (methylsilyl)-, homopolymer
Record name Benzene, (methylsilyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146088-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

122.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-08-5
Record name Methylphenylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for Methyl Phenyl Silane and Its Functional Derivatives

Strategies for Methyl-phenyl-silane Synthesis

The synthesis of this compound (PubChem CID: 69836) nih.gov and related organosilanes involves various chemical strategies aimed at forming the requisite silicon-carbon and silicon-hydrogen bonds. These methods often employ catalysts to facilitate the reactions or proceed via specific mechanistic pathways like radical substitution.

Catalytic Approaches

Catalytic methods play a significant role in the synthesis of silanes, offering pathways to control selectivity and improve reaction efficiency. Various metal complexes have been explored for their catalytic activity in Si-C and Si-H bond formation reactions relevant to this compound synthesis.

Dehydrocoupling polymerization is a catalytic process that involves the formation of Si-Si bonds through the removal of hydrogen molecules from hydrosilanes. While primarily used for synthesizing polysilanes, this method is relevant as this compound is a secondary silane (B1218182) that can undergo dehydrocoupling, particularly in the formation of poly(methylphenylsilane) chains or related copolymers. Group 4 metallocenes, such as titanocene (B72419) and zirconocene (B1252598) alkyl derivatives, have been shown to catalyze the dehydrogenative coupling of primary organosilanes to linear poly(hydrosilanes). illinois.edu Although the direct dehydrocoupling of this compound (a secondary silane) to form Si-Si bonds for linear polymers can be more challenging than with primary silanes like phenylsilane (B129415) (PubChem CID: 12752), wikipedia.orgwikipedia.org research has explored the use of secondary silanes in co-polymerization reactions or in specific catalytic systems. d-nb.info The Si-Si bond-forming step in these reactions is thought to involve σ-bond metathesis reactions of metal silyl (B83357) complexes with an entering hydrosilane. illinois.edu

Iron complexes, particularly those supported by β-diketiminate ligands, have emerged as catalysts for dehydrocoupling reactions. These ligands are easily synthesized and modified, coordinate strongly to iron, and can feature bulky groups that promote low-coordinate environments around the metal center. nih.govrsc.orgacs.org Iron β-diketiminate complexes have been investigated for the dehydrocoupling of silanes with amines, phosphines, and alcohols, leading to the formation of aminosilanes, phosphinosilanes, and silylethers. researchgate.netresearchgate.net Studies have shown that reactive iron-β-diketiminate complexes can facilitate the dehydrocoupling of silanes. researchgate.net For instance, an iron pre-catalyst has been used in the polymerization of diol and silane monomers to produce poly(silylether) products. d-nb.info this compound, as a secondary silane, has been utilized as a monomer substrate in such iron-catalyzed polymerization reactions, yielding linear poly(silylether)s. d-nb.inforesearchgate.net Kinetic studies using this compound as a coupling partner with amines have provided insights into the reaction mechanism, suggesting a reversible reaction with silane. researchgate.net

Titanium complexes are well-known catalysts for the dehydrogenative coupling of silanes, primarily for the formation of Si-Si bonds and the synthesis of polysilanes. illinois.eduwikipedia.orgnih.gov Titanocene and related complexes are typical catalysts for this type of reaction. wikipedia.org The dehydrogenative coupling of primary silanes like phenylsilane can lead to linear poly(hydrosilanes). illinois.eduwikipedia.org While the focus is often on primary silanes for linear polymer chains, secondary silanes like this compound can also participate in titanium-catalyzed dehydrogenative coupling, potentially leading to branched structures or co-polymers depending on the reaction conditions and other monomers present. researchgate.net Studies have investigated the titanium-catalyzed dehydrocondensation and hydrosilylation of primary, secondary, and tertiary phenylsilanes using catalysts like Cp₂Ti(OPh)₂. researchgate.net These studies indicated that both primary and secondary silanes undergo simultaneous dehydrogenative coupling and hydrosilylation reactions to yield functional polysilanes. researchgate.net The mechanism is thought to involve σ-bond metathesis. illinois.edu

Here is a table summarizing some catalytic approaches and their relevance to this compound synthesis:

Catalytic ApproachCatalyst ExamplesSilane Substrates Mentioned (including related)Relevance to this compoundKey Findings / Products
Dehydrocoupling Polymerization CatalysisGroup 4 Metallocenes (e.g., Titanocene)Primary organosilanes (e.g., phenylsilane)This compound can be a monomer in co-polymerization or undergo specific dehydrocoupling reactions. d-nb.infoFormation of poly(hydrosilanes) illinois.eduwikipedia.org, poly(methylphenylsilane) or co-polymers. d-nb.info
Iron β-Diketiminate Catalyzed DehydrocouplingIron β-diketiminate complexesSilanes, amines, phosphines, alcohols, methylphenylsilane (B1236316) d-nb.inforesearchgate.netThis compound is used as a substrate. d-nb.inforesearchgate.netSynthesis of aminosilanes, phosphinosilanes, silylethers researchgate.net, poly(silylether)s. d-nb.info
Titanium Complex-Catalyzed Dehydrogenative CouplingTitanocene, Cp₂Ti(OPh)₂ wikipedia.orgresearchgate.netPrimary, secondary, and tertiary phenylsilanes researchgate.net, phenylsilane wikipedia.orgThis compound (a secondary phenylsilane) is a relevant substrate. researchgate.netFormation of polysilanes illinois.eduwikipedia.org, functional polysilanes via dehydrocondensation and hydrosilylation. researchgate.net

Radical Substitution Mechanisms in Preparative Chemistry

Radical substitution mechanisms involve reactions where a radical species abstracts an atom or group from a molecule, generating a new radical, which then participates in further reactions. These mechanisms are fundamental in preparative organic chemistry and can be relevant to the functionalization or synthesis of silanes. uhmreactiondynamics.orgmdpi.com While the direct synthesis of this compound itself via a simple radical substitution of a precursor might be less common compared to catalytic methods, radical pathways can be involved in the functionalization of silanes or in reactions producing silane derivatives. For instance, gas-phase reactions involving silane (SiH₄) and doublet radicals like cyano (CN) or phenyl (C₆H₅) radicals have been shown to proceed via a radical substitution mechanism involving a pentacoordinated silicon atom transition state. uhmreactiondynamics.orgnih.govhawaii.edu This mechanism can lead to the formation of organosilicon molecules. uhmreactiondynamics.orgnih.gov Although these examples focus on silane (SiH₄), the principle of radical substitution at a silicon center is applicable to organosilanes like this compound, potentially leading to substitution of hydrogen atoms or other groups by radical species. Radical reactions involving silanes, such as tris(trimethylsilyl)silane (B43935), are also known in organic synthesis for reductions and other transformations, highlighting the role of silyl radicals as intermediates. mdpi.com

Mechanochemical Procedures for Silane Synthesis

Mechanochemical synthesis involves using mechanical energy, typically through ball milling, to induce chemical reactions. This approach can offer advantages such as solvent-free conditions and the ability to utilize less reactive starting materials. acs.org Mechanochemical procedures have been explored for the direct synthesis of organosilanes and alkoxysilanes from silicon and organic halides or alcohols, often in the presence of a catalyst like copper. mdpi.comresearchgate.netrsc.org While specific examples focusing solely on the mechanochemical synthesis of this compound from basic precursors like silicon, methyl sources, and phenyl sources were not prominently detailed, the methodology is applicable to silane synthesis in general. Studies have demonstrated the mechanochemical synthesis of alkoxysilanes from silicon and alcohols catalyzed by copper. mdpi.comresearchgate.net This process can involve the direct interaction of untreated silicon with an alcohol in a vibrating fluidized bed of milling bodies. researchgate.net The mechanochemical approach can facilitate the reaction by creating fresh reactive surfaces on the silicon particles and promoting intimate mixing of the reactants and catalyst. researchgate.net Furthermore, mechanochemical procedures have been used for the synthesis of hydrido-disiloxanes from silanes, demonstrating the utility of this method for Si-O bond formation. nih.gov The application of mechanochemistry to the synthesis of this compound or its derivatives could involve similar strategies, potentially reacting silicon with methyl and phenyl sources under mechanical activation with appropriate catalysts.

Here is a table summarizing findings related to mechanochemical procedures in silane synthesis:

Mechanochemical ProcedureReactantsCatalyst/ConditionsProducts Mentioned (including related)Relevance to this compound
Direct synthesis of alkoxysilanes from silicon and alcoholsSilicon, aliphatic alcohol (C1-C4)Copper-containing catalyst, 200-300°C, vibrating mill researchgate.netAlkoxysilanes (e.g., triethoxysilane, dimethoxysilane) mdpi.comresearchgate.netDemonstrates the principle of mechanochemical synthesis for organosilanes from silicon.
Synthesis of hydrido-disiloxanes from silanesSilanes (e.g., phenylsilane)Not explicitly detailed in snippet, but described as a mechano-chemical procedure nih.govHydrido-disiloxanes (e.g., 1,3-diphenyldisiloxane) nih.govShows the application of mechanochemistry for Si-O bond formation in silane chemistry.
Direct synthesis of methylmethoxysilanes from silicon and dimethyl etherSilicon, dimethyl ether (DME)CuCl catalyst, Sn and Zn promoters, 250°C, high-pressure mechanochemical reactor rsc.orgMethylmethoxysilanes (e.g., dimethyldimethoxysilane) rsc.orgDirectly relevant as it involves the mechanochemical formation of Si-C and Si-O bonds using silicon and organic precursors.

Synthesis of this compound Derivatives for Advanced Applications

The synthesis of functionalized methyl-phenyl-silanes is crucial for tailoring their reactivity and incorporating them into more complex molecular architectures. Various synthetic routes have been developed to access key derivatives, each offering specific advantages depending on the desired product and scale of synthesis.

Chloro(methyl)phenylsilane as a Key Synthetic Intermediate

Chloro(methyl)phenylsilane is a versatile intermediate in organosilicon chemistry. It features a silicon atom bonded to a methyl group, a phenyl group, a hydrogen atom, and a chlorine atom. This combination of functionalities allows for various transformations at the silicon center.

One method for synthesizing chloro(methyl)phenylsilane involves the chloromethylation of phenylsilane. This reaction can be achieved by reacting phenylsilane with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. Controlled reaction temperatures are typically employed to optimize yield and selectivity nih.gov. Another synthetic approach involves the reaction of phenylmagnesium chloride with methyl trichlorosilane (B8805176) thieme-connect.com.

Chloro(methyl)phenylsilane serves as a building block for the introduction of methyl(phenyl)silyl groups into organic molecules. Its reactivity enables participation in reactions such as Grignard reactions, alkylation, and the formation of Si-O bonds, making it valuable in polymer synthesis, surface modification of materials, and catalytic processes nih.gov.

Dimethoxy(methyl)phenylsilane as a Precursor for Functionalized Organosilicon Compounds

Dimethoxy(methyl)phenylsilane, characterized by two methoxy (B1213986) groups, a methyl group, and a phenyl group attached to the silicon atom, is a crucial precursor for the synthesis of various functionalized silanes and siloxanes. Its alkoxy groups are readily hydrolyzable, facilitating the formation of silanol (B1196071) intermediates that can undergo condensation reactions.

A reported synthesis of dimethoxy(methyl)phenylsilane involves the reaction of methyltrimethoxysilane (B3422404) with chlorobenzene (B131634) and a sodium metal suspension, catalyzed by 15-crown-5. This reaction is typically carried out at elevated temperatures (e.g., 38 °C) and can yield the product in good yields (e.g., 87%) nih.gov. Another route involves the reaction of methyltrimethoxysilane with phenylmagnesium bromide nih.gov.

Dimethoxy(methyl)phenylsilane acts as an effective silane coupling agent, enhancing the adhesion between organic and inorganic materials, which is beneficial in coatings and adhesives acs.orgrsc.org. It is also utilized for surface functionalization to impart properties like hydrophobicity or increased chemical resistance acs.org. Furthermore, it is an essential intermediate in the synthesis of methyl phenyl silicone oils and phenyl resins rsc.orgwikipedia.org and can function as a cross-linking agent in silicone rubber formulations wikipedia.org.

Preparation of Hydrido-Disiloxanes from Methyl(phenyl)silane

Hydrido-disiloxanes, compounds containing a Si-O-Si linkage and Si-H bonds, can be prepared from silanes. A scalable one-pot mechano-chemical procedure has been reported for the synthesis of hydrido-disiloxanes from commercially available silanes, including methyl(phenyl)silane. This method utilizes copper(I) iodide (CuI) as a catalyst.

While the specific disiloxane (B77578) formed from methyl(phenyl)silane using this method is 1,3-dimethyl-1,3-diphenyldisiloxane, the general procedure involves the oxidative coupling of the Si-H bonds of the silane precursor. This mechano-chemical approach offers advantages such as high yields, a simple experimental setup, and short reaction times, making it suitable for laboratory-scale preparations of hydrido-disiloxanes. These disiloxanes are valuable compounds, for instance, in the chemoselective reduction of phosphine (B1218219) oxides.

Synthesis of Bis-(9-fluorenyl)(methyl)(phenyl)-silylene Lithium Complexes

Silylene-bridged complexes have garnered interest due to their unique structures and catalytic properties. Bis-(9-fluorenyl)(methyl)(phenyl)-silylene lithium complexes are synthesized through the reaction of bis-(9-fluorenyl)(methyl)(phenyl)-silylene lithium with lanthanide chlorides (LnCl3), where Ln can be various rare earth elements such as Yb, Dy, Pr, La, Sm, and Nd.

The synthesis involves the reaction between the silylene lithium species and the metal halide salt, typically carried out under inert atmosphere using techniques like Schlenk lines. The resulting complexes have been characterized by various analytical techniques, including elemental analysis, infrared spectroscopy, and mass spectrometry. These silylene-bridged rare earth complexes have demonstrated utility as efficient Lewis acid catalysts in certain organic transformations.

Synthetic Routes to (Chloromethyl)dimethylphenylsilane (B155712)

(Chloromethyl)dimethylphenylsilane is a functionalized silane containing a chloromethyl group, two methyl groups, and a phenyl group attached to the silicon atom. It serves as a valuable building block in organic synthesis.

One common synthetic route involves the reaction of chloro(chloromethyl)dimethylsilane (B161097) with phenylmagnesium bromide. This reaction can be catalyzed by species such as dichloro(N,N,N',N'-tetramethylethylenediamine)zinc in solvents like 1,4-dioxane, proceeding at temperatures around 23 °C. The reaction leads to the formation of white salts and exhibits a gentle exothermic profile. The product can be isolated by techniques including extraction and distillation. An alternative method involves the reaction of phenylmagnesium bromide with chloro(chloromethyl)dimethylsilane in ether.

(Chloromethyl)dimethylphenylsilane is a precursor for the synthesis of useful organometallic reagents, such as dimethylphenylsilylmethylmagnesium chloride. It is also employed in carbon alkylation reactions promoted by a base, reacting with various substrates including terminal alkynes, dihydropyrazines, malonic esters, phenylacetonitriles, sulfoxides, and imines. A notable advantage of (chloromethyl)dimethylphenylsilane is its ability to undergo Fleming oxidation, allowing it to function as a masked hydroxyl group. However, it is important to note its propensity for rearrangements under certain conditions.

Ring Contraction Reactions in Functionalized Phenylsilane Systems

Ring contraction reactions involve the transformation of a cyclic molecule into a smaller ring system. While ring contraction is a broad concept in organic chemistry encompassing various mechanisms like Wolff rearrangements and Favorskii rearrangements, it can also occur in organosilicon systems containing phenylsilane moieties.

An unexpected ring contraction from a phenylsilane system to a silacyclopentane (B13830383) has been observed in the reaction of dimethoxy(methyl)phenylsilane with lithium metal in the presence of excess trimethylsilyl (B98337) chloride in tetrahydrofuran (B95107) nih.gov. This reaction, proceeding via a Birch-type reductive silylation, resulted in the formation of diastereomeric isomers of a functionalized silolane (a five-membered silicon-containing ring) nih.gov. This finding highlights that functionalized phenylsilanes can undergo complex skeletal rearrangements, including ring contractions, under specific reaction conditions, leading to the formation of novel cyclic organosilicon structures. The study of such rearrangements provides insights into the reactivity and transformation pathways of functionalized silanes.

Chemical Reactivity and Mechanistic Investigations of Methyl Phenyl Silane

Fundamental Reaction Pathways and Kinetics

Gas-Phase Radical Substitution Dynamics

Investigations into the gas-phase reactivity of silanes, such as silane (B1218182) (SiH4), with radicals like the phenyl radical (C6H5) have provided insights into radical substitution mechanisms at tetracoordinated silicon atoms. These studies suggest that the replacement of a carbon atom in methane (B114726) by silicon can lower the barrier to substitution, challenging the conventional understanding that tetracoordinated hydrides primarily undergo hydrogen abstraction. chemrxiv.orgnih.govacs.orgosti.gov This highlights the distinct reactivity of silicon compared to carbon. While these studies specifically focus on silane and phenyl radical, the principles of radical substitution dynamics at silicon centers are relevant to understanding potential gas-phase reactions involving methyl-phenyl-silane with various radical species. The mechanism can involve a transition state with a pentacoordinated silicon atom. researchgate.net

Hydride Transfer Processes

Desulfinylation Reactions Catalyzed by Silanes

Silanes, including phenylsilane (B129415), have been utilized in desulfinylation reactions, particularly in the context of α-sulfinylcarbonyl compounds. researchgate.net These reactions can lead to the formation of desulfinylation products instead of carbonyl group reduction, depending on the nature of the carbonyl group. researchgate.net For instance, treatment of sulfinyl-substituted cyclopropylcarboxylates with phenylsilane in a KOH-catalyzed system resulted in desulfinylation. researchgate.net Investigations have shown that phenylsilane treatment can be a regiospecific method for the desulfinylation of α-sulfinylesters. researchgate.net While this compound was not explicitly mentioned in the context of desulfinylation in the search results, the use of other silanes like phenylsilane suggests a potential for this compound to participate in similar transformations, likely through a mechanism involving the interaction of the silane with the sulfoxide (B87167) moiety.

Catalytic Transformations Utilizing this compound

Enzyme-Catalyzed Reductions

Enzyme-catalyzed reductions utilizing silanes as reducing agents have emerged as a significant area of research. researchgate.netresearchgate.netosti.govnih.gov These reactions often leverage the ability of enzymes to facilitate hydride transfer from the silane to a substrate, frequently with high chemo- and enantioselectivity.

Human Carbonic Anhydrase II-Catalyzed Ketone Reduction

Human carbonic anhydrase II (hCAII), an enzyme naturally involved in the hydration of carbon dioxide, has been shown to catalyze the reduction of ketones using silanes. researchgate.netresearchgate.netosti.govnih.gov This catalytic activity is noteworthy because it involves the generation of a zinc hydride intermediate within the enzyme, an intermediate that is rare in biological systems. researchgate.netresearchgate.netosti.gov Studies have demonstrated that hCAII, as well as its variants, can catalyze the enantioselective reduction of both aryl ketones and dialkyl ketones with silanes like phenylsilane. researchgate.netresearchgate.netosti.govnih.govchemicalbook.com While phenylsilane is frequently cited in these studies, the broader context of silane-catalyzed reductions by hCAII suggests the potential for this compound to also serve as a reducing agent in such systems. The mechanism is believed to involve the formation of a zinc hydride from the reaction of the enzyme's zinc center with the silane, followed by hydride transfer to the ketone substrate. researchgate.net The enzyme's structure provides a confined environment that can influence the enantioselectivity of the reaction. researchgate.netosti.govnih.gov

Data Table: Examples of Ketone Reduction Catalyzed by hCAII with Silanes

Ketone SubstrateSilaneEnzyme VariantYield (%)Enantiomeric Excess (ee %)Source
4-acetylpyridine (B144475)PhenylsilanehCAIIData not explicitly provided in snippetsData not explicitly provided in snippets researchgate.net
Acetophenone (B1666503)PhenylsilanehCAIIData not explicitly provided in snippetsData not explicitly provided in snippets researchgate.net
Methyl aryl ketonesPhenylsilanehCAII (in cells)HighHigh chemicalbook.com
Ethyl aryl ketonesPhenylsilanehCAII (in cells)HighHigh chemicalbook.com
Fluoromethyl aryl ketonesPhenylsilanehCAII (in cells)HighHigh chemicalbook.com
6-methyl-3-heptanoneNot specifiedwt hCAII8597 researchgate.net
Dialkyl ketonesPhenylsilanehCAII variantsHighHigh researchgate.netosti.govnih.gov

Note: Specific yield and ee values for 4-acetylpyridine and acetophenone with hCAII and phenylsilane were not available in the provided search snippets, only that the reaction was studied.

Transition Metal-Catalyzed Hydrosilylation Reactions

Transition metal catalysis plays a significant role in activating the Si-H bond of silanes, including this compound, for addition across unsaturated bonds like alkenes, alkynes, imines, and carbonyls, in a process known as hydrosilylation. This reaction is a fundamental method for forming carbon-silicon bonds. Traditionally, noble metals such as platinum, rhodium, iridium, and ruthenium have been employed as catalysts for hydrosilylation reactions researchgate.net. While the search results primarily detail the use of phenylsilane in some catalytic systems, the principles are often applicable to other hydrosilanes like this compound due to the shared Si-H reactive center.

Studies involving the hydrosilylation of imines catalyzed by Lewis acidic cationic aluminum hydrides (a main group catalyst system) have examined various silanes, including this compound, to understand the impact of steric bulk on the reaction chemistryviews.org. In these investigations, this compound was utilized, and the corresponding amine products were isolated in respectable yields chemistryviews.org. This indicates that this compound can effectively participate in hydrosilylation reactions under appropriate catalytic conditions.

Research into iron-catalyzed alkene hydrosilylation with phenylsilane highlights the development of earth-abundant transition metal catalysts as alternatives to noble metals researchgate.net. Manganese-catalyzed hydrosilylation of alkenes using phenylsilane has also been explored, demonstrating the potential for selective transformations researchgate.net. While specific detailed data for this compound in transition metal-catalyzed alkene or alkyne hydrosilylation was not extensively provided in the search results, its structural similarity to phenylsilane suggests its potential utility in analogous catalytic systems.

Catalytic Conversion of Carboxylic Acids via Silyl (B83357) Ester Intermediates

Hydrosilanes, including phenylsilane, have been shown to be effective reducing agents for the catalytic conversion of carboxylic acids to their corresponding alcohols. A key aspect of the mechanism for this transformation involves the in situ formation of silyl ester intermediates rsc.orgrsc.orgresearchgate.netnih.gov.

Studies using phenylsilane have demonstrated that catalytic systems, such as those employing substoichiometric zinc acetate (B1210297) and N-methyl morpholine, facilitate the reduction of carboxylic acids rsc.orgrsc.orgnih.gov. The reaction proceeds through the mutual activation of the carboxylic acid and the silane, leading to the generation of silyl ester intermediates rsc.orgrsc.orgnih.gov. Reaction monitoring techniques, such as 19F NMR spectroscopy, have provided evidence for the formation and subsequent reduction of these silyl ester species rsc.org.

Manganese(I) complexes have also been reported to catalyze the reduction of carboxylic acids to alcohols using phenylsilane as the reducing agent acs.org. Kinetic data and control experiments support a mechanism involving the formation of silyl ester intermediates acs.org. The reduction of the carboxylic acid to a silyl ether by the hydrosilane is understood to involve silyl ester and silyl acetal (B89532) as reaction intermediates researchgate.net. The formation of the silyl ester is often faster than its subsequent reduction to the silyl ether researchgate.net.

Although the provided search results specifically detail the mechanism with phenylsilane, the presence of the reactive Si-H bond in this compound suggests that it would likely undergo a similar reaction pathway involving silyl ester intermediates when used for the catalytic reduction of carboxylic acids. The specific reaction conditions and efficiency might differ due to the steric and electronic effects of the methyl group compared to a second hydrogen in phenylsilane.

Reactivity as a Silane Coupling Agent and Surface Functionalization Reagent

This compound, or more commonly its derivatives like methylphenyldimethoxysilane, are relevant in the context of silane coupling agents and surface functionalization due to the ability of silicon compounds with hydrolyzable groups to interact with inorganic surfaces and organic matrices solubilityofthings.comcfmats.comahelite.comwacker.comsunfar-silicone.comnih.govmdpi.comdow.com. Silane coupling agents act as molecular bridges between dissimilar materials, enhancing adhesion and modifying surface properties wacker.comsunfar-silicone.commdpi.comsci-hub.se.

Methylphenyldimethoxysilane (a related compound with methoxy (B1213986) groups instead of Si-H bonds) is explicitly described as an effective silane coupling agent valuable for enhancing the adhesion of organic materials to inorganic substrates solubilityofthings.comcfmats.com. It is also used for surface functionalization to impart properties like hydrophobicity and increased chemical resistance solubilityofthings.comcfmats.comahelite.com.

The mechanism by which silane coupling agents enhance adhesion involves a dual reactivity at the interface between organic and inorganic phases wacker.comsunfar-silicone.comnih.govdow.comsci-hub.se. Silanes with hydrolyzable groups (like alkoxy groups, although Si-H can also react under certain conditions) undergo hydrolysis in the presence of moisture to form silanol (B1196071) groups (Si-OH) wacker.comsunfar-silicone.comnih.govmdpi.com. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (such as glass, metal oxides, or minerals) through the formation of stable siloxane bonds (Si-O-Si) wacker.comsunfar-silicone.comnih.govmdpi.com.

While this compound itself lacks the readily hydrolyzable alkoxy groups typically found in conventional silane coupling agents like methylphenyldimethoxysilane, the fundamental principle of forming a bridge between organic and inorganic components through interactions involving the silicon center and the organic substituents is relevant. In certain contexts, Si-H bonds can be activated to react with surfaces, or this compound could serve as a precursor to silanes with hydrolyzable groups.

Surface modification using silane compounds can lead to improved chemical resistance of materials and coatings solubilityofthings.comwacker.comdow.comchemimpex.com. This enhancement is attributed to several factors related to the formation of a robust siloxane network on the surface and improved adhesion.

The stable siloxane bonds formed through the condensation of silanol groups create a barrier layer on the inorganic substrate that can protect it from chemical attack wacker.comsunfar-silicone.commdpi.com. Furthermore, by enhancing the adhesion between the organic coating or matrix and the inorganic surface, silane coupling agents prevent the ingress of corrosive substances and moisture to the interface, which is a common pathway for degradation wacker.comdow.com.

Research comparing the performance of coatings derived from silanes with different organic substituents, such as methyl and phenyl groups, has shown that the nature of these groups can influence properties like hydrophobicity and resistance to corrosion researchgate.net. The differences in the hydrolysis and condensation rates of the silane precursors, influenced by the organic substituents, contribute to the final properties of the modified surface researchgate.net. For instance, methyl-substituted silanes were found to exhibit better hydrophobicity and corrosion resistance compared to phenyl-substituted trialkoxysilanes in one study on coatings on stainless steel researchgate.net. This suggests that the specific organic groups (methyl and phenyl) on the silicon atom in this compound would influence its behavior and the resulting properties when used in surface modification applications.

Polymer Chemistry and Macromolecular Architectures Based on Methyl Phenyl Silane

Poly(methylphenylsilane) (PMPS) Synthesis and Structure-Property Relationships

Poly(methylphenylsilane) (PMPS) is a well-studied polysilane known for its distinctive optical and electronic characteristics. The properties of PMPS are intimately linked to its synthesis method, molecular weight, and the conformational arrangement of its silicon backbone. sci-hub.se

Poly(methylphenylsilane) Synthesis via Wurtz Coupling

The most established method for synthesizing polysilanes, including PMPS, is the Wurtz-type reductive coupling of dichlorosilanes using dispersed alkali metals, typically sodium, in a solvent like toluene. sci-hub.setechscience.comresearchgate.net For PMPS, the precursor is dichloromethylphenylsilane (B109416) (PubChem CID: 9006). fishersci.cachem960.comacs.org

The Wurtz coupling reaction involves the condensation of dichloromethylphenylsilane monomers in the presence of sodium metal at elevated temperatures, often under reflux conditions. techscience.comresearchgate.netacs.org

(Insert a schematic representation of the Wurtz coupling reaction for PMPS synthesis here if possible, showing dichloromethylphenylsilane reacting with sodium to form PMPS and NaCl).

Variations in reaction conditions, such as solvent and temperature, as well as the presence of additives like crown ethers, can influence the yield and molecular weight distribution of the resulting PMPS polymer. researchgate.netacs.org Alternative metallic reducing agents, such as yttrium and pyrophoric lead, have also been explored for the Wurtz synthesis of polysilanes, demonstrating potential for tighter control over the reaction compared to alkali metals. rsc.orgrsc.org

Electronic and Photophysical Properties of PMPS

PMPS exhibits unusual electronic and photophysical properties that stem from the nature of its silicon backbone. These properties include strong absorption in the UV region and fluorescence. aip.orgsci-hub.se

The electronic structure of polysilanes, including PMPS, is critical to understanding phenomena such as photolability, photoconductivity, photo-mediated electron transfer, and nonlinear optical characteristics. psu.edu

A key feature of polysilanes is the delocalization of sigma-electrons along the Si-Si single bonds in the polymer backbone. researchgate.netaip.orgaip.org This sigma-conjugation leads to a relatively low band gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), typically around 3 eV in polysilanes. aip.org This low band gap is responsible for the strong absorption observed in the near-UV range. aip.orgaip.org

The extent of sigma-electron delocalization is influenced by the length and conformation of the silicon chain segments. aip.org Longer all-trans sequences within the polymer chain can correlate with specific features in the UV absorption spectra. researchgate.netacs.org

Polysilanes, including PMPS, are known to be strongly fluorescent. sci-hub.se Optical excitation of PMPS leads to the formation of excitons, which are bound electron-hole pairs. researchgate.netaip.orgresearchgate.net The radiative de-excitation of these excitons is responsible for the observed photoluminescence, typically occurring in the near-UV to visible region. researchgate.netaip.orgresearchgate.net

PMPS films can exhibit a strong, narrow photoluminescence peak in the UV region, often attributed to excitonic σ*-σ transitions. researchgate.netresearchgate.net Additionally, a broader emission band in the visible region is frequently observed, which has been related to factors such as polymer branching, charge transfer transitions, and defect states within the polymer backbone. researchgate.netresearchgate.net

The photoluminescence properties can be influenced by the excitation wavelength. For instance, in some PMPS copolymers, exciting at different wavelengths (e.g., 275 nm vs. 325 nm) can lead to different photoemission characteristics. researchgate.nettandfonline.comresearchgate.net Exciton (B1674681) coupling between the Si-Si sigma-conjugation and pendant chromophores (like those in copolymers) can also contribute to the observed emission spectra. tandfonline.comresearchgate.net

The behavior of excitons in PMPS has been investigated in the context of organic light-emitting diodes (LEDs), where PMPS can function as a hole transporting material. aip.orgaip.org Studies using electroluminescence have provided insights into the dynamics of charge carriers and excitons in multilayer devices incorporating PMPS. aip.org

The nature of the organic substituents attached to the silicon atoms significantly influences the electronic and photophysical properties of polysilanes. researchgate.netsci-hub.sepsu.edu Substituent effects can perturb both the conformational and electronic structure of the Si-Si backbone chromophore. sci-hub.se

Aryl substituents directly bonded to the silicon backbone can induce red shifts in the absorption spectra, which are attributed to electronic interactions between the substituent and the sigma-delocalized backbone. psu.edu For example, the absorption maximum of poly(methylphenylsilane) appears at 328 nm, while poly(phenylsilane) absorbs at 294 nm, and poly(methoxyphenylsilane) shows a red-shifted absorption at 348 nm. sci-hub.se These shifts highlight the sensitivity of the electronic properties to the attached groups. sci-hub.se

The electronic characteristics of substituents can affect the oxidation potential of polysilanes. psu.edu Studies on functionalized poly(methylphenylsilanes) have shown correlations between their electrochemical and optical properties and the Hammett substituent constants. acs.orgresearchgate.net Electron-donating substituents tend to shift HOMO and LUMO energies upwards, while electron-withdrawing groups shift them downwards. osti.gov The position and nature of substituents can influence the band gap and the energies of the valence and conduction bands. acs.org

Incorporating π-conjugated systems or heteroatoms with p-orbitals as substituents can further modify the electronic structure and introduce p,σ-conjugation or charge transfer phenomena. researchgate.netosti.govcapes.gov.br

Conformational Dynamics and Defect States in PMPS Architectures

The electronic properties of polysilanes are highly sensitive to their chain conformation. sci-hub.se Polysilane chains can adopt various conformations, and transitions between these conformations can significantly impact their spectroscopic properties. sci-hub.se Steric interactions between the side chains and the polymer backbone are a major factor influencing conformational transitions. sci-hub.se

In the solid state, PMPS can exist in partially crystalline and amorphous-like phases. aip.orgaip.org The molecular packing and crystalline phase content can affect the polymer's properties, including its stability against UV degradation. aip.orgaip.org Crystallites can act as effective traps for excitation energy, influencing the radiative recombination processes. aip.orgaip.org

Structural defects within the PMPS backbone also play a crucial role in its electronic and photophysical behavior. Defect states can exist within the band gap, influencing charge transport and luminescence. aip.orgresearchgate.netaip.org UV degradation, for instance, can lead to the formation of branching states and other defects, which can be detected spectroscopically and are related to the scission of Si-Si bonds. aip.orgresearchgate.netresearchgate.netaip.org These defect states can act as trapping sites for charge carriers and contribute to broader emission bands in the photoluminescence spectra. researchgate.netaip.orgcapes.gov.br

The concentration and nature of these defect states can be influenced by factors such as polymer processing and exposure to external stimuli like UV irradiation. aip.orgaip.org Understanding the formation and behavior of conformational and structural defects is essential for controlling the performance and stability of PMPS-based materials in various applications. aip.orgaip.orgcapes.gov.br

Data Table: Spectroscopic Properties of Selected Polysilanes

PolymerAbsorption Maximum (λmax, nm)Molar Extinction Coefficient (εSi-Si, cm⁻¹M⁻¹)Reference
Poly(phenylsilane)2942489 sci-hub.se
Poly(methylphenylsilane)3284539 sci-hub.se
Poly(methoxyphenylsilane)3482710 sci-hub.se

Data Table: UV Degradation Rate of PMPSi

PMPSi PhaseUV Degradation Rate (branching state generation rate, s⁻¹)UV Irradiation Wavelength (nm)Reference
Partially crystalline4.8 x 10¹¹345 aip.orgaip.org
Amorphous-like1.8 x 10¹³345 aip.orgaip.org

Influence of Crystallinity and Microstructure on Polymer Behavior

The properties of polymers, including those based on methyl-phenyl-silane, are significantly influenced by their crystallinity and microstructure. Semi-crystalline polymers contain both ordered crystalline regions and disordered amorphous regions victrex.comnih.gov. The crystalline domains contribute to increased stiffness and tensile strength, while the amorphous phase plays a role in absorbing impact energy scielo.br. The degree of crystallinity can affect mechanical properties and optical transparency; semi-crystalline polymers are typically opaque unless their crystallite size is smaller than the wavelength of visible light victrex.com.

Research on polysilanes, while not specifically detailing the crystallinity of PMPS in the provided results, highlights the importance of microstructure in related silicon-containing polymers. For instance, studies on poly(ferrocenylenedialkylsilylenes) indicate that their crystalline structure can involve monoclinic packing of macromolecules researchgate.net. The microstructure, whether random or blocky in copolymers, has been shown to influence physical and chemical properties, as observed in functionalized poly(ether ketone ketone) vt.edu. The arrangement of polymer chains and the presence of crystalline domains within the amorphous material are crucial factors determining the bulk properties of semi-crystalline polymers victrex.comnih.gov.

Advanced Copolymerization and Block Copolymer Design

Copolymerization techniques allow for the incorporation of different monomer units into a polymer chain, leading to materials with tailored properties. This compound derived units are incorporated into various copolymers to create materials with enhanced or novel functionalities.

Synthesis of Organic-Inorganic Hybrid Block Copolymers

Organic-inorganic hybrid block copolymers based on poly(methylphenylsilane) have been synthesized to combine the properties of both organic and inorganic components techscience.compreprints.orgpreprints.org. One approach involves using PMPS as a macrophotoinitiator to initiate the photopolymerization of organic monomers techscience.compreprints.orgpreprints.orgtechscience.com. This method has been used to synthesize block copolymers of PMPS with monomers such as disperse yellow 7 methacrylate (B99206) (DY7MA) techscience.comprintspublications.comtechscience.com. The resulting copolymers exhibit characteristics of both blocks, leading to multifunctional materials techscience.compreprints.org. For example, PMPS-co-DY7MA copolymers show optical absorbance related to both the Si-Si backbone of PMPS and the azobenzene (B91143) chromophores of DY7MA techscience.comprintspublications.com. Another example includes the fabrication of polysilane-titania hybrid thin films using a block copolymer of poly(methylphenylsilane) and 3-methacryloxypropyltriethoxysilane capes.gov.br.

Integration of Chiral and Photoactive Units into Polysilane Copolymers

Functional polysilane copolymers with integrated chiral and photoactive units have been synthesized using poly(methylphenylsilane) as a base techscience.compreprints.orgpreprints.org. By utilizing PMPS as a macrophotoinitiator under UV irradiation, researchers have initiated the polymerization of monomers containing chiral or photoactive functionalities techscience.compreprints.orgpreprints.orgtechscience.com. This includes the synthesis of block copolymers of PMPS with (R)-N-(1-phenylethyl)methacrylamide (a chiral monomer) and disperse red 1 methacrylate (a photoactive monomer) preprints.orgpreprints.org. These organic-inorganic hybrid polymers exhibit optical activity and photoluminescence properties, suggesting potential optoelectronic applications preprints.orgpreprints.org. Characterization techniques such as FTIR, NMR, and UV-Vis spectroscopy are used to confirm the structure and properties of these copolymers techscience.comprintspublications.com.

Synthesis and Characterization of Polydimethylmethylphenylsiloxane Rubbers

Polydimethylmethylphenylsiloxane (PDMMPS) rubbers are another class of materials where methyl-phenyl-siloxane units are incorporated. These are copolymers of dimethylsiloxane and methylphenylsiloxane. Studies on silicone rubbers, including polydimethylmethylphenylsiloxane, involve investigating their physical and chemical properties, such as sorption and diffusion behavior tandfonline.com. The incorporation of methylphenylsiloxane units can influence the properties of the resulting rubber. For instance, the introduction of a bulky phenyl group can affect the glass transition temperature and low-temperature resistance of silicone rubber researchgate.net. Characterization often involves techniques like IR spectroscopy, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to assess their structure, thermal stability, and behavior under various conditions researchgate.net.

Photoinitiation and Photopolymerization Mechanisms

Polysilanes, including poly(methylphenylsilane), are known for their photosensitivity and ability to act as photoinitiators.

Poly(methylphenylsilane) as a Photoinitiator in Cationic Polymerization

Poly(methylphenylsilane) (PMPS) can function as a photoinitiator, particularly in cationic polymerization acs.orgresearchgate.netresearchgate.net. Upon UV irradiation, polysilanes undergo Si-Si bond cleavage, generating reactive species such as silyl (B83357) radicals or silyl cations researchgate.net. These species can initiate the polymerization of various monomers. PMPS has been used in combination with addition-fragmentation agents to photoinitiate the cationic polymerization of cyclic ethers and vinyl monomers researchgate.net. The mechanism often involves radical addition followed by fragmentation to yield initiating cations, or the oxidation of electron donor radicals researchgate.netacs.org. PMPS has also been shown to photoinitiate the polymerization of methyl methacrylate, resulting in block copolymers containing polysilane chains acs.org. The use of polysilanes as photoinitiators can offer advantages, such as overcoming oxygen inhibition in free radical photopolymerization researchgate.net.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound69836 nih.gov, 6327655 nih.gov
Poly(methylphenylsilane)87574923 chem960.com (Note: CID for the polymer may vary or refer to related structures)
Polydimethylmethylphenylsiloxane6451673 nih.gov (Listed as Poly(dimethylsiloxane-co-methylphenylsiloxane))

Data Tables

While detailed quantitative data tables were not consistently present across the search results for each specific subsection, the following information was extracted and can be presented in a structured format:

Table 1: Optical Properties of Functional Photoactive Polysilane Copolymers techscience.comprintspublications.com

Polymer TypeAbsorbance Wavelengths (nm)Transition TypePhotoemission Wavelengths (nm)Excitation Energy (nm)
Poly(methylphenylsilane)-co-Disperse Yellow 7 Methacrylate (PSDY)336, 276, 367σ-σ* (Si-Si), π-π* (aromatic), π-π* and n-π* (azobenzene)405, 428, 454332, 370
Poly(methylphenylsilane-co-dimethylsilane)-co-Disperse Yellow 7 Methacrylate (CPSDY)336, 276, 367σ-σ* (Si-Si), π-π* (aromatic), π-π* and n-π* (azobenzene)405, 428, 454332, 370

Table 2: Molecular Weights of Synthesized Polysilanes techscience.com

Polymer TypeNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Poly(methylphenylsilane) (PMPS)2,7545,4841.99
Poly(methylphenylsilane-co-dimethylsilane) (CPS)1,2893,9053.03

Table 3: FTIR Spectral Data for Functional Polysilane Copolymers preprints.orgpreprints.org

Functional Group/BondWavenumber (cm⁻¹)Associated Unit/Structure
C=O stretching~1638-CONH- (Chiral unit)
N-H trans stretching3444Secondary amide group
NO₂ asymmetric stretching1481DR1MA unit
Azo (-N=N-) stretching1427DR1MA unit
Si-Si bond~462PMPS backbone
Aromatic ring (π-π)272 nm (UV-Vis)PMPS, monomer units
Si-Si bond (σ-σ)330 nm (UV-Vis)PMPS backbone
DR1MA (n-π, π-π)475 nm (UV-Vis)DR1MA unit

Note: UV-Vis data is presented in nm as it relates to electronic transitions, not vibrational modes like FTIR.##

This compound serves as a foundational building block for a diverse range of silicon-containing polymers, notably polysilanes like poly(methylphenylsilane) (PMPS). These polymers are of significant interest due to their unique electronic, optical, and thermal characteristics, which stem from the σ-conjugation along their silicon backbone techscience.comprintspublications.com. The exploration of polymer chemistry and macromolecular architectures based on this compound has led to the development of materials with tailored properties for various applications.

Influence of Crystallinity and Microstructure on Polymer Behavior

The macroscopic properties of polymers, including those derived from this compound, are intrinsically linked to their internal structure, specifically their crystallinity and microstructure. Polymers can exist in amorphous or semi-crystalline states, with the latter containing both ordered crystalline domains and disordered amorphous regions victrex.comnih.gov. The presence and degree of crystallinity significantly impact a polymer's performance. Crystalline regions contribute to enhanced mechanical properties such as stiffness and tensile strength, while the amorphous phase provides toughness and the ability to absorb impact energy scielo.br. The optical transparency of a semi-crystalline polymer is also affected by its crystallinity; they are generally opaque unless the size of the crystallites is below the wavelength of visible light victrex.com.

Advanced Copolymerization and Block Copolymer Design

Advanced copolymerization techniques are employed to synthesize polymers incorporating this compound derived units alongside other monomers. This allows for the creation of materials with a combination of properties from different polymer blocks or segments.

Synthesis of Organic-Inorganic Hybrid Block Copolymers

Organic-inorganic hybrid block copolymers based on poly(methylphenylsilane) have been synthesized to leverage the distinct properties of both organic and inorganic components techscience.compreprints.orgpreprints.org. A common strategy involves utilizing PMPS as a macrophotoinitiator. Upon UV irradiation, PMPS generates macroradicals capable of initiating the polymerization of organic monomers, leading to the formation of block copolymers techscience.compreprints.orgpreprints.orgtechscience.com. An example of this approach is the synthesis of block copolymers of PMPS with disperse yellow 7 methacrylate (DY7MA), a photoactive organic monomer techscience.comprintspublications.comtechscience.com. These copolymers exhibit multimodal optical and photoluminescence properties, combining the σ-conjugation of the polysilane backbone with the electronic transitions of the organic chromophore techscience.comprintspublications.com. The synthesis of polysilane-titania hybrid thin films using a block copolymer of poly(methylphenylsilane) and 3-methacryloxypropyltriethoxysilane further exemplifies the creation of hybrid materials with enhanced properties, such as improved photo-durability capes.gov.br.

Integration of Chiral and Photoactive Units into Polysilane Copolymers

The integration of chiral and photoactive units into polysilane copolymers, often utilizing poly(methylphenylsilane), is a key area of research aimed at developing multifunctional materials techscience.compreprints.orgpreprints.org. By employing PMPS as a macrophotoinitiator under UV light, researchers can initiate the radical polymerization of monomers containing specific functionalities techscience.compreprints.orgpreprints.orgtechscience.com. This method has been successfully applied to synthesize block copolymers of PMPS with chiral monomers like (R)-N-(1-phenylethyl)methacrylamide and photoactive monomers such as disperse red 1 methacrylate preprints.orgpreprints.org. The resulting organic-inorganic hybrid polymers possess both optical activity and photoluminescence properties, making them promising candidates for optoelectronic applications preprints.orgpreprints.org. The successful incorporation of these units and the resulting polymer structures are typically confirmed through spectroscopic techniques including FTIR, NMR, and UV-Vis spectroscopy techscience.comprintspublications.com.

Synthesis and Characterization of Polydimethylmethylphenylsiloxane Rubbers

Polydimethylmethylphenylsiloxane (PDMMPS) rubbers represent another important class of materials incorporating methyl-phenyl-siloxane units. These are copolymers formed from the polymerization of dimethylsiloxane and methylphenylsiloxane monomers. Research in this area focuses on the synthesis and comprehensive characterization of these silicone rubbers to understand their physical and chemical behaviors, including sorption and diffusion properties tandfonline.com. The inclusion of methylphenylsiloxane units can significantly influence the properties of the resulting rubber. For instance, the introduction of the bulky phenyl group can impact the glass transition temperature and low-temperature flexibility of the silicone rubber researchgate.net. Characterization techniques commonly employed to study PDMMPS rubbers include IR spectroscopy, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), which provide insights into their chemical structure, thermal stability, and performance under various aging conditions researchgate.net.

Photoinitiation and Photopolymerization Mechanisms

Polysilanes, including poly(methylphenylsilane), are recognized for their sensitivity to UV light and their ability to act as photoinitiators for polymerization reactions.

Poly(methylphenylsilane) as a Photoinitiator in Cationic Polymerization

Poly(methylphenylsilane) (PMPS) has been demonstrated to function as an effective photoinitiator, particularly in cationic polymerization processes acs.orgresearchgate.netresearchgate.net. Upon exposure to UV irradiation, the Si-Si bonds within the PMPS backbone undergo cleavage, leading to the generation of highly reactive species such as silyl radicals and silyl cations researchgate.net. These reactive intermediates are capable of initiating the polymerization of a variety of monomers. PMPS has been successfully utilized in conjunction with addition-fragmentation agents to photoinitiate the cationic polymerization of cyclic ethers and vinyl monomers researchgate.net. The proposed mechanisms involve either the addition of silyl radicals to a monomer followed by fragmentation to produce a cation, or the oxidation of electron donor radicals generated from the polysilane researchgate.netacs.org. PMPS has also been shown to photoinitiate the polymerization of methyl methacrylate, yielding block copolymers containing segments of the polysilane acs.org. The use of polysilanes as photoinitiators offers advantages, such as overcoming oxygen inhibition that can hinder traditional free radical photopolymerization researchgate.net.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound69836 nih.gov, 6327655 nih.gov
Poly(methylphenylsilane)87574923 chem960.com
Polydimethylmethylphenylsiloxane6451673 nih.gov

Data Tables

Here are some data tables summarizing key findings from the research:

Table 1: Optical Properties of Functional Photoactive Polysilane Copolymers techscience.comprintspublications.com

Polymer TypeAbsorbance Wavelengths (nm)Transition TypePhotoemission Wavelengths (nm)Excitation Energy (nm)
Poly(methylphenylsilane)-co-Disperse Yellow 7 Methacrylate (PSDY)336, 276, 367σ-σ* (Si-Si), π-π* (aromatic), π-π* and n-π* (azobenzene)405, 428, 454332, 370
Poly(methylphenylsilane-co-dimethylsilane)-co-Disperse Yellow 7 Methacrylate (CPSDY)336, 276, 367σ-σ* (Si-Si), π-π* (aromatic), π-π* and n-π* (azobenzene)405, 428, 454332, 370

Table 2: Molecular Weights of Synthesized Polysilanes techscience.com

Polymer TypeNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Poly(methylphenylsilane) (PMPS)2,7545,4841.99
Poly(methylphenylsilane-co-dimethylsilane) (CPS)1,2893,9053.03

Table 3: FTIR Spectral Data for Functional Polysilane Copolymers preprints.orgpreprints.org

Functional Group/BondWavenumber (cm⁻¹)Associated Unit/Structure
C=O stretching~1638-CONH- (Chiral unit)
N-H trans stretching3444Secondary amide group
NO₂ asymmetric stretching1481DR1MA unit
Azo (-N=N-) stretching1427DR1MA unit
Si-Si bond~462PMPS backbone

Mechanistic Studies of Radical Addition and Fragmentation in Photopolymerization

Photopolymerization processes initiated by silicon-containing compounds, including those related to this compound, involve complex mechanisms of radical generation, addition, and fragmentation. Poly[methyl(phenyl)silane] (PMPSi), a polymer derived from a related monomer, has been studied for its UV degradability, which is indicative of photo-induced fragmentation processes within the polymer backbone nih.gov.

In the broader context of silane-initiated photopolymerization, studies on compounds like tris(trimethylsilyl)silane (B43935) (TTMSS) provide insights into the fundamental radical chemistry involved. TTMSS exhibits high reactivity for addition to double bonds and possesses a low ionization potential linked to oxidation and the formation of silylium (B1239981) cations nih.gov. Photoinitiator systems based on TTMSS have demonstrated high reactivity in both free radical polymerization (FRP) and free radical promoted cationic polymerization (FRPCP), notably exhibiting efficient oxygen consumption nih.gov. The low bond dissociation energy of TTMSS has identified it as a promising candidate for radical silane-ene chemistry, with its silyl radical showing high reactivity towards addition to enes nih.gov.

Poly(methyl phenyl silane) has been utilized to photoinitiate the polymerization of methyl methacrylate (MMA). This process yields poly(methyl methacrylate) (PMMA) chains that retain polysilane segments. Subsequent photolysis of this PMMA in the presence of vinyl monomers like styrene (B11656) allows for the preparation of block copolymers through the formation of PMMA-attached silyl radicals and their subsequent oxidation in the presence of N-ethoxy species wikipedia.org. This highlights the role of silyl radicals, potentially generated from this compound containing structures, in initiating polymerization and enabling the creation of more complex polymer architectures.

Exploration of Other Polymer Architectures

Beyond photopolymerization initiation and backbone incorporation in polysilanes, this compound and related silylation approaches are explored in the synthesis of polymers with different backbone structures and properties.

Poly(silylether) Synthesis and Properties

Poly(silyl ether)s represent a class of silicon-containing polymers that have garnered interest as potentially degradable and sustainable materials nih.gov. While specific synthesis routes involving this compound as a direct monomer for poly(silylether)s were not detailed in the provided information, the general exploration of poly(silyl ether)s falls within the scope of polymer architectures incorporating silicon-oxygen linkages, which can be influenced by the nature of the silyl groups present nih.gov.

Methyl- and Phenyl-Silylated Poly(azomethine)s and Poly(p-phenylvinylene)s

Information specifically detailing the synthesis and properties of poly(azomethine)s or poly(p-phenylvinylene)s directly silylated with this compound fragments was not found in the consulted literature. Research in this area would likely involve functionalizing the polymer backbones with silyl groups derived from this compound to potentially tune their electronic, optical, or thermal properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organosilicon Analysis

NMR spectroscopy is an indispensable tool for characterizing organosilicon compounds, offering specific insights through the analysis of different nuclei, primarily ¹H, ¹³C, and ²⁹Si. Each nucleus provides a unique window into the molecular structure.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other atoms. In methyl-phenyl-silane, the distinct electronic environments of the protons attached to the silicon, the methyl group, and the phenyl group result in characteristic chemical shifts.

Phenyl Protons (C₆H₅-) : The protons on the aromatic ring typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.3 and 7.6 ppm. This region is characteristic of aromatic compounds.

Silane (B1218182) Protons (Si-H) : The protons directly bonded to the silicon atom are highly sensitive to their electronic environment. For dimethylphenylsilane, the Si-H proton signal appears as a septet around 4.45 ppm chemicalbook.com. The multiplicity arises from coupling with the six protons of the two methyl groups.

Methyl Protons (Si-CH₃) : The protons of the methyl group attached to the silicon atom are observed in the upfield region of the spectrum. In dimethylphenylsilane, this signal appears as a doublet around 0.33 ppm, with the splitting caused by coupling to the Si-H proton chemicalbook.com. For phenyltrimethylsilane, where there is no Si-H proton to couple with, the methyl protons appear as a singlet at approximately 0.19 ppm chemicalbook.com.

The integration of these signals provides a quantitative measure of the number of protons in each distinct environment, confirming the ratio of phenyl, silane, and methyl protons in the molecule.

Proton EnvironmentTypical Chemical Shift (δ, ppm)MultiplicityCompound Example
Phenyl (Aromatic)7.3 - 7.6MultipletDimethylphenylsilane chemicalbook.com
Silane (Si-H)~4.45SeptetDimethylphenylsilane chemicalbook.com
Methyl (Si-CH₃)~0.33DoubletDimethylphenylsilane chemicalbook.com

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a single sharp peak for each unique carbon atom. The chemical shift range for ¹³C is much wider than for ¹H, allowing for excellent resolution of signals oregonstate.edu.

Aromatic Carbons (C₆H₅-) : The carbons of the phenyl group resonate in the range of approximately 128 to 138 ppm rsc.orgspectrabase.com. The ipso-carbon (the carbon directly attached to the silicon atom) is typically found at the downfield end of this range, while the ortho, meta, and para carbons have distinct chemical shifts that are valuable for confirming substitution patterns umich.edu.

Methyl Carbon (Si-CH₃) : The carbon of the methyl group directly attached to the silicon atom exhibits a chemical shift in the upfield region, often with a negative value or close to 0 ppm relative to tetramethylsilane (TMS) rsc.org. For instance, in various dimethyl(phenyl)silyl derivatives, the methyl carbon signal is consistently observed at approximately -2.5 ppm rsc.org.

Carbon EnvironmentTypical Chemical Shift (δ, ppm)Compound Example
Aromatic (C₆H₅-)128 - 138(4-Bromophenyl)dimethyl(phenyl)silane rsc.org
Methyl (Si-CH₃)~ -2.5(4-Bromophenyl)dimethyl(phenyl)silane rsc.org

As the core atom in organosilanes, silicon can be directly observed using ²⁹Si NMR spectroscopy. The ²⁹Si nucleus has a spin of 1/2, yielding sharp NMR lines, although its low natural abundance and negative gyromagnetic ratio can necessitate longer acquisition times or the use of sensitivity-enhancement techniques like DEPT (Distortionless Enhancement by Polarization Transfer) huji.ac.ilmagritek.com. The chemical shift of ²⁹Si is highly sensitive to the nature and number of substituents attached to it, covering a wide range of over 400 ppm huji.ac.il.

For phenylsilanes, the substitution of hydrogen atoms with methyl or phenyl groups causes predictable shifts. The ²⁹Si chemical shift for the parent phenylsilane (B129415) (C₆H₅SiH₃) is approximately -59.5 ppm spectrabase.com. Replacing hydrogens with alkyl or aryl groups generally leads to a downfield shift (less negative). For example, various substituted dimethyl(phenyl)silane compounds show ²⁹Si chemical shifts in the range of -7.5 to -7.6 ppm rsc.org. This significant difference highlights the utility of ²⁹Si NMR in identifying the substitution pattern at the silicon center.

CompoundTypical Chemical Shift (δ, ppm)Reference
Phenylsilane~ -59.5 spectrabase.com
Dimethyl(phenyl)silane derivatives~ -7.5 rsc.org

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide a detailed fingerprint of the functional groups present in a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, characteristic absorption bands allow for the identification of its key structural features.

Si-H Vibrations : The Si-H stretching vibration gives rise to a strong, sharp band in the region of 2100-2200 cm⁻¹. The Si-H bending vibrations are found at lower frequencies.

Si-C Vibrations : The Si-C bond vibrations are also characteristic. The Si-CH₃ group is readily identified by a strong, sharp band near 1250-1260 cm⁻¹ due to the symmetric deformation (scissoring) of the methyl group researchgate.netgelest.com. Additional bands corresponding to Si-CH₃ rocking appear in the 750-870 cm⁻¹ range researchgate.netgelest.com.

Phenyl Group Vibrations : The phenyl group attached to silicon gives rise to several distinct bands. Aromatic C=C stretching vibrations are observed near 1430 cm⁻¹ researchgate.netgelest.comdtic.mil. The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. Furthermore, a pattern of bands in the 690-760 cm⁻¹ range, arising from C-H out-of-plane bending, is often diagnostic for monosubstituted benzene rings gelest.com.

Vibrational ModeTypical Wavenumber (cm⁻¹)Description
Aromatic C-H Stretch>3000Medium
Si-H Stretch2100 - 2200Strong, Sharp
Aromatic C=C Stretch~1430Medium researchgate.netgelest.comdtic.mil
Si-CH₃ Symmetric Deformation~1260Strong, Sharp researchgate.netgelest.com
Si-Phenyl Stretch~1120Strong gelest.com
Si-CH₃ Rock / Aromatic C-H Bend690 - 870Strong, Multiple Bands researchgate.netgelest.com

Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser source nih.gov. It provides information on molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. In the context of silicon-based polymers and related monomers like this compound, Raman spectroscopy can identify key structural units.

Si-O-Si Vibrations : In polysiloxanes derived from silane precursors, the symmetric Si-O-Si stretching vibration is a prominent feature in the Raman spectrum, typically observed between 580 and 625 cm⁻¹ mdpi.com.

Si-C Vibrations : The Si-CH₃ stretching vibrations are also observable in Raman spectra, with characteristic bands appearing around 680-740 cm⁻¹ researchgate.net. A collective stretching vibration involving the CH₃-Si group has been noted at approximately 628 cm⁻¹ in related compounds researchgate.net.

Phenyl Group Vibrations : The phenyl ring exhibits strong Raman scattering. The ring "breathing" mode, a symmetric vibration, gives rise to a very strong and sharp band near 1000 cm⁻¹. Other aromatic C=C stretching modes are found near 1590 cm⁻¹ and C-H in-plane bending modes around 1030 cm⁻¹.

The analysis of Raman spectra is crucial for understanding the structure of not only the monomer but also the polymers that can be formed from it, providing insights into the persistence of specific functional groups after polymerization.

Electronic and Optical Spectroscopic Investigations

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for investigating the electronic transitions in molecules containing chromophores. In compounds based on the this compound structure, the primary chromophores are the silicon-silicon (σ) backbone and the phenyl (π) rings. The interaction between these systems, known as σ-π conjugation, gives rise to unique electronic properties.

The UV-Vis absorption spectrum of poly(this compound) exhibits characteristic absorption bands. A strong absorption is typically observed in the UV region, which is attributed to σ-σ* electronic transitions within the polysilane backbone. nih.gov The presence of the phenyl group introduces π-π* transitions. The conjugation between the Si-Si sigma bonds and the phenyl pi system can lead to a bathochromic (red) shift in the absorption maximum compared to non-aromatic polysilanes. For instance, replacing a methyl group with a phenyl group in certain oligosilanes results in a significant bathochromic shift of the low-energy absorption band. nih.gov The absorption maximum for poly(this compound) has been noted near 330-345 nm. nih.govrsc.org

Table 2: Representative UV-Vis Absorption Data for Phenyl-Silane Derivatives

Compound/System Absorption Maxima (λmax) Electronic Transition Assignment
Poly(this compound) ~330-345 nm σ-σ* (Si-Si backbone), π-π* (Phenyl)
Phenylsilane 267 nm, 261 nm, 255 nm π-π* (Benzene ring fine structure) chemrxiv.org

Photoluminescence (PL) spectroscopy is used to study the emissive properties of materials, providing insights into their electronic structure and excited-state dynamics. Polysilane systems, including those with methyl-phenyl groups, are known for their unique photoluminescent behaviors.

The PL spectrum of poly(this compound) typically displays two main features. A strong, narrow emission peak is observed in the UV region, which is excitonic in nature and arises from the radiative decay of σ*–σ excited states along the silicon backbone. nih.gov Additionally, a broad emission band often appears in the visible region of the spectrum. nih.govresearchgate.net This visible luminescence is generally associated with extrinsic factors, such as polymer branching, charge transfer transitions, or defect states resulting from backbone scission. nih.gov

The introduction of different aryl groups into the silane backbone can be used to tune the emissive properties. For example, σ-π conjugated polycarbosilanes containing dimethylsilane-fluorenyl units have been shown to exhibit highly efficient deep-blue light emission with high quantum yields. nih.gov

Table 3: Photoluminescence Characteristics of Emissive Silane Systems

System Emission Maxima (λem) Origin of Emission Quantum Yield (Φ)
Poly(this compound) (UV Emission) ~350-360 nm Excitonic (σ*-σ transition) Not specified
Poly(this compound) (Visible Emission) Broad, ~400-600 nm Defect states, branching, charge transfer nih.gov Not specified

Circular Dichroism (CD) spectroscopy is an essential analytical technique for the characterization of chiral molecules. youtube.com It measures the differential absorption of left- and right-handed circularly polarized light, providing information about the three-dimensional structure and stereochemistry of a molecule. nih.gov

While this compound itself is achiral, chirality can be introduced into the system through substitution at the silicon atom or on the phenyl ring, creating a stereocenter. The synthesis of such chiral, non-racemic silicon compounds is an area of active research, as there are no naturally occurring chiral organosilanes. rsc.org Studies have demonstrated methods to produce chiral silanes from pro-chiral precursors like dimenthoxyphenylmethylsilane. rsc.org

For a chiral derivative of this compound, CD spectroscopy would be the definitive method to confirm its enantiomeric purity and study its conformation in solution. The resulting CD spectrum, which plots the difference in absorption (ΔA) versus wavelength, provides a unique fingerprint for a specific enantiomer. Aggregation of chiral polymers can also induce or enhance CD signals, a phenomenon known as aggregation-induced circular dichroism (AICD), which can be used to study self-assembly processes. scispace.comresearchgate.net

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful tool for the precise mass determination and structural elucidation of a wide range of compounds. As a soft ionization technique, ESI is particularly useful for analyzing thermally labile molecules, as it typically generates intact molecular ions with minimal fragmentation.

In the analysis of this compound derivatives and related organosilane oligomers, ESI-MS can be used to identify the species present in a solution. Ionization in positive-ion mode usually occurs through protonation ([M+H]⁺) or the formation of adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺). High-resolution measurements allow for the determination of the exact elemental composition of the parent ion, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion is selected and fragmented, can provide structural information. The fragmentation of organosilanes in ESI-MS/MS may involve the cleavage of Si-C, Si-Si, or Si-H bonds, as well as rearrangements. This data is crucial for identifying unknown compounds, characterizing reaction products, and understanding oligomerization mechanisms.

Table 4: Hypothetical ESI-HRMS Fragmentation of a Methylphenylsilane (B1236316) Derivative (e.g., Dimethylphenylsilane, [M+H]⁺)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
[C₈H₁₂Si + H]⁺ (137.08) 121.05 CH₄ [C₇H₈Si]⁺
[C₈H₁₂Si + H]⁺ (137.08) 77.04 C₂H₆Si [C₆H₅]⁺

Mass Spectrometry for Molecular Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of synthetic polymers, offering the ability to determine absolute molecular weights, identify repeating units, and analyze end-group functionalities. frontiersin.org This soft ionization method is particularly advantageous as it typically produces singly charged ions, simplifying spectral interpretation. youtube.com

While MALDI-TOF has been extensively applied to a wide range of polymers, the analysis of silicon-based polymers, such as silicone oils and polysilanes, can be challenging due to their characteristic poor ionization efficiency. nih.govnih.gov Research into analogous oligomeric hydroxyl silicone oils has demonstrated that successful MALDI-TOF analysis is highly dependent on the selection of an appropriate matrix. In one study, a pyridine-modified 2,5-dihydroxybenzoic acid (DHB) matrix was shown to significantly enhance the ionization efficiency of the silicone oligomers, allowing for their successful characterization. nih.govnih.gov This suggests that a similar, optimized sample preparation strategy could enable the detailed analysis of poly(this compound). Such an analysis would be expected to provide valuable information on the molecular weight distribution and structural integrity of the polymer.

Table 1: Potential Information Obtainable from MALDI-TOF Analysis of Poly(this compound)

Parameter Description Significance
Repeating Unit Mass The mass of the this compound monomer. Confirms the primary structure of the polymer.
Molecular Weight Distribution Provides the number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI). Critical for understanding the polymer's physical and mechanical properties.
End-Group Analysis Identification of the chemical nature of the polymer chain termini. Provides insight into the polymerization mechanism and potential for further chemical modification.

| Oligomer Resolution | Detection of individual polymer chains of varying lengths. | Allows for a detailed understanding of the sample's composition. |

Chromatographic Techniques for Polymer Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the molecular weight distribution of polymeric materials. researchgate.net The method separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting before smaller ones. shimadzu.com For poly(this compound), GPC is a routinely employed method to obtain reliable information about its molecular weight averages (Mn and Mw) and polydispersity. kpi.uakuleuven.be

Studies have shown that the molecular weight values for poly(this compound) obtained by GPC with a conventional polystyrene calibration are in good agreement with absolute molecular weights determined by light scattering techniques. kpi.uakuleuven.be This indicates that GPC provides an accurate representation of the molecular weight distribution for this polymer. The analysis is typically performed in a suitable solvent such as tetrahydrofuran (B95107) (THF) at room temperature. kpi.ua

Table 2: Molecular Weight Data for Poly(this compound) Samples Determined by GPC

Sample ID Mn ( g/mol ) Mw ( g/mol ) Polydispersity Index (Mw/Mn)
SI6P3 13,800 - -
SI5PC 30,200 - -
SI6P2 110,000 - -

Data adapted from a study on the solution properties of poly(this compound). The weight-average molecular weight (Mw) and Polydispersity Index were not explicitly provided in the cited table for all samples. kpi.ua

X-ray Diffraction and Scattering for Structural Determination

X-ray single-crystal diffraction (SCXRD) is an unparalleled technique for the precise determination of the atomic arrangement within a crystalline solid. mdpi.com This method provides detailed information on bond lengths, bond angles, and intermolecular interactions. However, its application to polymers is often limited by the difficulty in obtaining single crystals of sufficient size and quality due to the inherent polydispersity and chain entanglement of macromolecules.

For poly(this compound), obtaining a single crystal of the polymer is challenging. Therefore, SCXRD studies are more feasibly conducted on related small molecules or oligomers that can serve as models for the local structure within the polymer. For instance, the crystal structures of phenyl-substituted silane derivatives, such as 1-phenyl-substituted tribenzsilatranes and tetraphenylsilane, have been determined by SCXRD. mdpi.combme.hu These studies provide valuable insights into the preferred conformations and packing arrangements of phenyl-silicon moieties, which can inform our understanding of the short-range order within the amorphous or semi-crystalline domains of poly(this compound).

Table 3: Crystallographic Data for a Related Phenyl-Silane Compound (Tetraphenylsilane)

Parameter Value
Crystal System Tetragonal
Space Group P42₁c
a (Å) 11.466
c (Å) 7.083
Si-C bond length (Å) 1.863

| Mean C-Si-C angle (°) | 109.5 |

Data from the crystal structure analysis of tetraphenylsilane. bme.hu

Wide-Angle X-ray Scattering (WAXS) is a key technique for investigating the degree of crystallinity in polymeric materials. wikipedia.orgmeasurlabs.com The scattering pattern produced by WAXS can distinguish between the sharp diffraction peaks arising from ordered crystalline regions and the broad amorphous halo from disordered regions.

While some reports have suggested that poly(this compound) (PMPSi) is completely amorphous, other studies utilizing Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) have indicated the presence of long-range order. aip.org The GIWAXS pattern of a spin-coated PMPSi layer revealed a distinct peak, suggesting a degree of structural ordering within the material. This is significant as the crystallinity can influence the polymer's mechanical and electronic properties, including its stability upon UV irradiation. The analysis of WAXS data allows for the quantification of the crystalline fraction, providing a crucial parameter for structure-property relationship studies. aip.org

Advanced Electrochemical and Charge Transport Characterization

The electronic properties of poly(this compound) are of significant interest due to the σ-conjugated silicon backbone, which imparts semiconductor-like characteristics. Advanced electrochemical and charge transport characterization techniques are therefore essential for understanding its potential in electronic applications.

The electronic states of poly[methyl(phenyl)silylene] have been a subject of investigation, with studies focusing on aspects such as photoexcitation, photodegradation, and the metastability of its electronic states. researchgate.net These properties are crucial for applications in photoresists and photoconductors. The UV absorption spectrum of poly(this compound) is a key characteristic, providing information about the electronic transitions within the polymer backbone. researchgate.net

Characterization of charge transport in polysilanes involves measuring the mobility of charge carriers (electrons and holes) through the material. This is often accomplished by fabricating thin-film devices and employing techniques such as time-of-flight photoconductivity or by analyzing the current-voltage characteristics of field-effect transistors. The degree of crystallinity and molecular packing, as revealed by techniques like WAXS, can have a significant impact on charge transport, with more ordered regions generally facilitating more efficient charge carrier movement.

Energy-Resolved Electrochemical Impedance Spectroscopy (ER-EIS)

Energy-Resolved Electrochemical Impedance Spectroscopy (ER-EIS) is a powerful technique for probing the electronic density of states (DOS) in organic semiconductors, including polysilanes. semanticscholar.orgresearchgate.net This method measures the complex impedance of an electrolyte/organic semiconductor system as a function of an applied DC voltage and a small AC perturbation over a wide range of frequencies. aip.org By analyzing the impedance data, it is possible to extract information about the energy levels of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and any sub-bandgap defect states. researchgate.net

The spectroscopic nature of ER-EIS arises from the ability to scan the Fermi level of the organic semiconductor by varying the applied voltage, allowing for the mapping of the DOS distribution across the energy gap. researchgate.netaip.org The technique is sensitive to both surface and bulk electronic structures. aip.org

In the context of poly(this compound) (PMPSi), ER-EIS has been utilized to investigate the electronic structure and the effects of degradation. For instance, studies have shown that UV radiation can induce changes in the electronic structure of PMPSi, which can be correlated with photoluminescence (PL) spectra. aip.org ER-EIS measurements on PMPSi have revealed features in the energy regions of approximately 2.8 eV and 2.4 eV, corresponding to electronic transitions within the material. aip.org

The core principle of ER-EIS involves measuring the differential charge-transfer resistance and the differential space–charge capacitance as a response to the small harmonic voltage perturbation. aip.org These parameters are then used to model the electronic structure of the material. The ability of ER-EIS to provide a detailed map of the electronic states over a wide energy range makes it an invaluable tool for characterizing polysilanes and understanding their electronic behavior. researchgate.net

Determination of Charge Carrier Mobility in Polysilanes

Charge carrier mobility is a fundamental parameter that governs the performance of organic semiconductor devices. rsc.orgaps.org It quantifies the ease with which charge carriers (electrons and holes) move through a material under the influence of an electric field. Various techniques are employed to determine the charge carrier mobility in polysilanes, each with its own advantages and limitations. researchgate.net

Common methods for measuring charge carrier mobility in organic materials include:

Time-of-Flight (TOF): This technique involves generating charge carriers at one side of a sample with a laser pulse and measuring the time they take to drift to the other side under an applied electric field. researchgate.net

Space-Charge Limited Current (SCLC): In this method, the current-voltage characteristics of a device are measured. At a certain voltage, the current becomes limited by the buildup of space charge, and the mobility can be extracted from this regime using the Mott-Gurney law. nih.govrsc.org

Field-Effect Transistor (FET): The mobility can be calculated from the transfer characteristics of a field-effect transistor where the polysilane serves as the active layer. researchgate.net

Carrier Extraction by Linearly Increasing Voltage (CELIV): This transient technique is used to determine the mobility of charge carriers in thin films. researchgate.netmdpi.com

Time-Resolved Terahertz Spectroscopy (TRTS): A non-contact optical method that probes the conductivity of a material on an ultrafast timescale following photoexcitation. rsc.org

For poly[methyl(phenyl)silylene] (PMPSi), time-resolved terahertz spectroscopy (TRTS) combined with quantum chemistry modeling and molecular dynamics simulations has been used to determine the on-chain charge carrier drift mobility. rsc.org Research has established the on-chain hole drift mobility in PMPSi to be 0.02 cm² V⁻¹ s⁻¹. rsc.org This value is influenced by the formation of polarons, where the charge carrier becomes self-trapped in a potential well created by local distortion of the polymer chain. rsc.org

The mobility of charge carriers in oligosilanes has also been investigated, with studies showing that mobility generally increases with the length of the silane chain. nih.govrsc.org For example, a high mobility of 0.023 cm² V⁻¹ s⁻¹ has been measured in a specific hexasilane derivative using the SCLC method. nih.govrsc.org Preliminary thin-film transistor studies on this material have shown mobilities ranging from 0.01 to 0.06 cm² V⁻¹ s⁻¹. nih.govrsc.org In contrast, earlier studies on polycrystalline permethyloligosilanes reported lower mobilities in the range of 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹. nih.govrsc.org

The following table summarizes some reported charge carrier mobility values for polysilanes and related materials.

Compound/MaterialMeasurement TechniqueMobility (cm² V⁻¹ s⁻¹)
Poly[methyl(phenyl)silylene] (PMPSi)TRTS0.02 rsc.org
Si₆C₆ (a hexasilane derivative)SCLC0.023 nih.govrsc.org
Si₆C₆ (a hexasilane derivative)FET0.01 - 0.06 nih.govrsc.org
Polycrystalline SiₙMe₂ₙ₊₂ (n=8-12)TOF10⁻⁴ - 10⁻³ nih.govrsc.org
Si₈Me₁₈TOF~7.5 x 10⁻⁴ nih.govrsc.org

These data highlight the influence of molecular structure and measurement technique on the determined charge carrier mobility in silane-based materials.

Computational and Theoretical Chemical Studies of Methyl Phenyl Silane Systems

Electronic Structure Calculations for Reaction Pathways and Stability

Electronic structure calculations are fundamental to understanding the chemical behavior of methyl-phenyl-silane. These methods are used to map out potential energy surfaces for various reactions, identifying transition states and calculating activation barriers. A primary focus of such studies on silanes is their thermal decomposition. nih.gov

DFT calculations (specifically B3LYP) have been employed to investigate the initial steps of gas-phase thermal decomposition of silanes. nih.gov Key investigated pathways include:

1,2-hydrogen shift: A common pathway leading to silylene insertion. nih.gov

H₂ elimination: A direct elimination of a hydrogen molecule. nih.gov

Homolytic dissociation: The breaking of a bond to form two radicals, which becomes the rate-determining step at high temperatures. nih.gov

1,3-hydrogen shift: An alternative pathway that can lead to disilene structures. nih.gov

Studies have shown that for branched silanes, the dominant reaction channel at room temperature is the 1,2-hydrogen shift. However, as the degree of branching increases or at higher temperatures, competing pathways like homolytic dissociation and radical polymerization become more significant. nih.gov High-level calculations combining methods like CASSCF, MP2, and CCSD(T) have been used to obtain accurate barrier heights for the decomposition of various silanes, with computed values believed to be accurate to within 1 kcal/mol. acs.org For the parent silane (B1218182) (SiH₄), the calculated barrier for decomposition into SiH₂ and H₂ is 61.9 kcal/mol. acs.org

Table 1: Calculated Activation Barriers for Silane Decomposition Pathways
ReactionBarrier Height (kcal/mol)Computational Method
SiH₄ → SiH₂ + H₂61.9CCSD(T)//CASSCF
SiClH₃ → SiClH + H₂66.7CCSD(T)//CASSCF
SiClH₃ → SiH₂ + HCl76.9CCSD(T)//CASSCF
SiCl₂H₂ → SiCl₂ + H₂77.2CCSD(T)//CASSCF
SiCl₂H₂ → SiClH + HCl74.8CCSD(T)//CASSCF
SiCl₃H → SiCl₂ + HCl72.7CCSD(T)//CASSCF

Data sourced from computational studies on chlorosilane decomposition. acs.org

Quasiclassical Trajectory Calculations for Reaction Dynamics

Quasiclassical trajectory (QCT) calculations offer a dynamic picture of chemical reactions, moving beyond the static view of potential energy surfaces. hawaii.edu By simulating the classical motion of atoms on a quantum mechanically derived surface, QCT studies reveal detailed atomic-level mechanisms, reaction cross-sections, and product energy distributions. hawaii.edunih.gov

While specific QCT studies on this compound are not prevalent in the reviewed literature, extensive research on simpler systems like the H + SiH₄ reaction provides a blueprint for the methodology. nih.govpnas.org For this reaction, a global 12-dimensional ab initio potential energy surface (PES) was constructed from over 4,000 energy calculations at the UCCSD(T)/cc-pVQZ level. nih.govpnas.org

QCT calculations on this PES revealed several key dynamical features:

Competition between mechanisms: In the abstraction reaction (H + SiH₄ → H₂ + SiH₃), a competition between "rebound" and "stripping" mechanisms was observed as collision energy increases. nih.govpnas.org

Novel exchange mechanisms: For the exchange reaction (H' + SiH₄ → H + SiH₃H'), three distinct atomic-level mechanisms were identified: inversion, torsion-tilt, and side-inversion. nih.govpnas.org

These types of simulations are critical for understanding the complex dynamics of Si–H bond activation, a fundamental process in organosilane chemistry. nih.govrsc.org The insights gained from such studies on model systems can be extrapolated to more complex molecules like this compound to understand their reaction dynamics. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a versatile and widely used computational method in chemistry due to its excellent balance of accuracy and computational cost. wikipedia.orgnih.gov It is extensively applied to study the properties of organosilicon compounds, including this compound and its derivatives. wikipedia.orgresearchgate.net

Applications of DFT in this area include:

Thermodynamic Properties: DFT calculations at the B3LYP/6-31G* level have been used to determine the thermodynamic parameters of phenyl-substituted silane derivatives. researchgate.net This allows for the calculation of properties like molar constant pressure heat capacity (Cp, m) over a wide range of temperatures (200K to 1800K). researchgate.net

Electronic Properties and Reactivity: The reactivity of species generated from the photolysis of poly(this compound) has been estimated using DFT and conceptual DFT reactivity indices (e.g., global and local reactivity indices). researchgate.netresearchgate.net These studies help explain the high reactivity of silyl (B83357) radicals in discoloration reactions. researchgate.net

Geometric and Bonding Analysis: DFT is used to obtain optimized molecular structures of organosilicon compounds. researchgate.net Subsequent analysis using methods like Natural Bond Orbital (NBO) theory can investigate chemical bonding properties, such as the nature of the Si-C and O-H bonds in dimethylphenylsilanol. researchgate.net

Reaction Pathways: As mentioned in section 6.1, DFT is a key tool for mapping reaction pathways and calculating activation energies for processes like thermal decomposition. nih.govfu-berlin.de

The reliability of DFT results depends on the choice of the functional and basis set, which are often benchmarked against higher-level ab initio methods or experimental data. researchgate.net

Molecular Dynamics (MD) Simulations of Silicon-Based Materials

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior and macroscopic properties of large-scale systems, such as polymers and materials derived from this compound precursors. vt.edu These simulations model the movement of atoms and molecules over time, providing insights into structural formation, phase separation, and mechanical properties. vt.edusemanticscholar.orgresearchgate.net

MD simulations, particularly when paired with reactive force fields like ReaxFF, can model complex processes like pyrolysis. vt.edu This is crucial for understanding the transformation of polysiloxane precursors into polymer-derived ceramics. vt.edu Such simulations provide a molecular-level view of the formation of different phases, including graphitic carbon, silicon carbide, and silicon oxycarbide. vt.edu

Monte Carlo simulations, a related technique, have been used to investigate the formation and structure of polysilane and polysilyne networks. semanticscholar.orgresearchgate.net These simulations, capable of handling systems with up to 10,000 monomers, have shown that ring formation is a significant factor in determining the final structure of these materials, which consist of a random network of cyclic substructures, linear chains, and branching points. semanticscholar.orgresearchgate.net

Ab initio Investigations of Ion Formation and Reactivity

Ab initio (from first principles) methods are high-accuracy computational techniques used to study the formation and reactivity of ions, such as the radical cations of this compound. researchgate.net These calculations are essential for interpreting experimental results from techniques like mass spectrometry and for understanding reaction mechanisms in ionized environments. vcu.edu

Key areas of investigation include:

Radical Cation Localization: In chemically modified poly(this compound), substituents can perturb the electronic properties, leading to the formation of isolated electronic domains where radical cations become confined or localized. acs.org Semi-empirical and ab initio calculations on oligomers can support these findings, showing, for example, an increased positive charge on silicon atoms with specific substituents. acs.org

Fragmentation Pathways: The fragmentation of radical cations is a complex process that can be elucidated by computational studies. vcu.edu For model systems, calculations can map the potential energy surfaces for various dissociation pathways, such as direct bond cleavage or rearrangement prior to fragmentation. vcu.edu

Bond Dissociation Enthalpies: Ab initio methods at levels like MP4/6-31G//HF/6-31G can be used to characterize silyl radicals and calculate Si-H bond dissociation enthalpies, providing fundamental thermochemical data. rsc.org

Table 2: Calculated Si-H Bond Dissociation Enthalpies (D₂₉₈)
MoleculeD₂₉₈ (kJ mol⁻¹)
Methylsilane (CH₃SiH₃)388 ± 5
Dimethylsilane ((CH₃)₂SiH₂)392 ± 5

Data derived from kinetic studies and ab initio calculations of reactions with atomic bromine. rsc.org

Computational Modeling of Chemical Interactions with Substrates

Understanding the interaction of this compound and similar molecules with surfaces is critical for their application as coupling agents, in surface modification, and for film deposition. quantumatk.comresearchgate.net Computational modeling, particularly using DFT, is a powerful tool for investigating these interactions at the atomic level. quantumatk.commdpi.com

DFT calculations can be used to study:

Adsorption Energetics: The adsorption energy of silanes on various surfaces, such as silicon or gold, can be calculated to determine the most stable binding configurations. mdpi.comresearchgate.net For instance, studies on the adsorption of methylsilane (MeSiH₃) on a Au(111) surface identified two preferred chemisorption sites: a hollow site and an atop site involving an ejected gold atom. researchgate.net

Dissociation Mechanisms: The mechanism of silane dissociation on a surface is a key step in film growth. Simulations can map the pathway for Si-H bond cleavage and the subsequent formation of Si-substrate bonds. quantumatk.comresearchgate.net On Au(111), chemisorption of alkylsilanes occurs through the cleavage of three Si-H bonds and the formation of three Si-Au bonds. researchgate.net

Surface Coverage and Structure: Theoretical calculations can reveal how surface coverage affects adsorption energy and the structure of the resulting monolayer. researchgate.netnsf.gov This information is vital for controlling the properties of modified surfaces.

These computational models provide a link between the microscopic surface characteristics and the macroscopic properties of the material. nsf.gov

Theoretical Designs for Novel Organosilicon Compounds

Computational chemistry is not only used to analyze existing molecules but also to design new organosilicon compounds with specific, desirable properties. google.comacs.org This in silico approach can accelerate the discovery of new materials for applications in fields like electronics, medicine, and materials science. acs.orgnih.govnih.gov

The theoretical design process involves:

Property Prediction: Using quantum chemical methods to predict the electronic, optical, and physical properties of hypothetical molecules. For example, the unique physicochemical properties of silicon, such as its electropositivity and larger covalent radius, can be leveraged to fine-tune the characteristics of new compounds. nih.gov

Structure-Property Relationships: Establishing relationships between the molecular structure (e.g., substituents on the silicon atom or the polymer backbone) and the resulting properties. This allows for the rational design of molecules with tailored functionalities.

Computational Screening: Virtually screening large libraries of potential candidate molecules to identify those with the most promising properties before undertaking costly and time-consuming synthesis.

By exploring the vast chemical space of organosilicon compounds computationally, researchers can guide experimental efforts toward the most promising candidates for next-generation materials and molecules. google.com

Advanced Materials Science Applications of Methyl Phenyl Silane Derived Systems

Development of Optoelectronic Materials

Polysilanes exhibit strong absorption and emission in the near-UV region, which is closely related to their electronic structure and exciton (B1674681) formation on the main silicon chain. aip.orgresearchgate.net This characteristic, along with other unique properties, positions them for potential applications in optoelectronic devices. researchgate.netaip.orgaip.org

Research on Photoconductive and Semiconducting Properties

Polysilanes possess promising photoconductive properties. acs.org The electronic properties and electrical and photoelectrical properties of polysilanes have been discussed in the context of potential electronic applications. researchgate.net Charge carrier transport in these materials can be described by a model of disordered polarons. researchgate.net Research has investigated the influence of C₆₀ doping on the fluorescence, UV-visible spectra, and photoconductivity of polymethylphenylsilane (PMPS). The results indicated that the photoconductivity of PMPS doped with C₆₀ increased by one order of magnitude. researchgate.net The fluorescence and UV-visible analyses suggested the formation of an intermolecular charge-transfer complex between PMPS and C₆₀. researchgate.net Covalently linking C₆₀ to PMPS resulted in even higher photoconductivity, potentially due to an intramolecular charge-transfer process. researchgate.net

Studies using electrochemical impedance spectroscopy (EIS) have been conducted to investigate the electronic structure, expressed by the density of states (DOS), of polymers like poly[methyl(phenyl)silane]. aip.org This method allows for mapping the energy distribution of transport and defect states over a wide energy and DOS range. aip.org

The oxygen durability of poly(methylphenylsilane) in photoconduction has been improved by using copolysilanes with disiloxane-pendant groups. aip.org X-ray photoelectron spectroscopy analysis showed that disiloxane (B77578) groups accumulate on the surface, leading to a more oxygen-durable surface. aip.org

Polyferrocenylsilanes, including poly(ferrocenylmethylphenylsilane), have been explored for their photoconductive and photovoltaic properties in thin film devices. utoronto.canorthwestern.edu These materials exhibit a predominantly UV spectral response. utoronto.ca

Exploration of Nonlinear Optical Characteristics

Polysilanes, including methyl phenyl polysilane with a high molecular weight, have been synthesized and shown to exhibit strong nonlinear optical properties. tandfonline.comtandfonline.com The nonlinear optical effects in organic materials are often attributed to delocalized electrons and large polarization in molecules. tandfonline.com

Theoretical studies have investigated the static linear and nonlinear optical properties of σ-conjugated polymers like α-t-Bu-ω-CN-poly(methylphenyl)silane. polito.itresearchgate.net Calculations have revealed that the static first hyperpolarizabilities of this system increase with the main chain length and show good agreement with experimental data. polito.itresearchgate.net The static polarizability, first hyperpolarizability, and second hyperpolarizability have been determined at zero laser frequency. researchgate.net These nonlinear optical parameters are related to macroscopic second-order and third-order electric susceptibilities. researchgate.net

Research has indicated that both static and dynamic optical characteristics of these materials demonstrate laser-enhanced nonlinear optical properties, suggesting their potential for applications in optical communication, optical data storage, optical limiters, and optical switches. researchgate.net

Integration in Light-Emitting Devices (LEDs) Research

Poly(methylphenylsilane) films have been investigated for their use as a hole transport layer in electroluminescent devices. aip.orgaip.org Electroluminescent devices have been fabricated using poly(methylphenylsilane) as the hole transport layer and 8-hydroxyquinoline (B1678124) aluminum complex as the emitting layer. aip.org These devices employed a structure of glass substrate/indium-tin-oxide/hole transport layer/emitting layer/Mg/Ag. aip.org Efficient electroluminescence was observed, with green emission achieving a luminance of over 1000 cd/m² at a current density of 100 mA/cm². aip.org

Studies have also explored the optical and electrical properties of polysilane-based multilayer electroluminescent devices using poly(methylphenylsilane) as the hole transporting material to understand the mechanism of EL emission. aip.org These devices incorporated a PMPS layer along with a Coumarin 6 doped polystyrene layer and/or a tris-(8-hydroxyquinoline) aluminum (Alq₃) layer. aip.org The recombination of charge carriers and EL emission in a three-layer device structure were found to occur in both the Coumarin 6:PS and the evaporated Alq₃ layers. aip.org

Functional photoactive polysilane copolymers of poly(methylphenylsilane) have been synthesized, exhibiting unique photoluminescence properties that may find optoelectronic applications for UV light sensors and devices used for identification. techscience.com

Polymer Engineering and Functional Coatings

Polymers derived from methyl-phenyl-silane are utilized in various polymer engineering applications, including photoresists and alignment layers.

Applications in Photoresist Material Science

Polysilanes are a new class of photosensitive polymers with unusual properties and have been studied as photoresists. acs.orgaip.orgresearchgate.net Upon UV irradiation, they undergo complex photodegradation processes, including photochemical cleavage of Si-Si bonds, oxidation, cross-linking, and photoablation. acs.org These properties make them suitable for photoresist applications. acs.org High-molecular weight, soluble, and formable polysilanes have found application as photoresist materials. researchgate.net

The delocalization of sigma-orbitals along the silicon backbone in polysilanes results in a band gap that leads to strong absorption in the near-UV range, contributing to their potential in photoresists. aip.org While degradation is a desired parameter for photoresists, the low stability and degradability of polymers by ambient air, UV irradiation, or charge transport are significant challenges for molecular electronics devices. aip.org Research suggests that the presence of a crystalline phase may increase polymer stability by trapping energy in the ordered phase. aip.org

Methylsilane has also been noted as a precursor to silicon-carbon-hydrogen polymers used as photoresists. sigmaaldrich.com

Development of Alignment Layers for Nematic Liquid Crystals

Polysilanes, including poly[methyl(phenyl)silylene], can be used as substrates enabling the alignment of liquid crystals. acs.orgresearchgate.net The phenomenon involves the angular-dependent photoinduced cleavage of Si-Si bonds and the formation of ion pairs and other photoproducts preferentially within segments oriented along light polarization, allowing liquid crystalline photoalignment. acs.org

The alignment of liquid crystal on poly[methyl(phenyl)silylene] films treated with linearly polarized light has been reported. acs.orgresearchgate.net Studies have investigated the photoinduction of dichroism in the polymer films and the azimuthal anchoring energy of liquid crystals on these films. acs.orgresearchgate.net Research indicates that the azimuthal anchoring energy of liquid crystal can reach its maximum early in the irradiation process, even when dichroism is still negligible. acs.org

Polymethylphenylsilane has been considered as a photoaligning material for liquid crystals, characterized by the low exposure energy required to produce alignment. researchgate.net The effect appears to be controlled by angular-dependent photodegradation caused by the photoinduced scission of Si-Si bonds in the polymer backbone. researchgate.net

In addition to polysilanes, other materials and methods have been developed for liquid crystal alignment layers, including rubbed polymer layers and chemically modified polyimides. acs.org Functional silane (B1218182) compounds can also be included in liquid crystal aligning agents. googleapis.com

Methyl phenyl silicone resins are used in functional coatings, including those for heat and corrosion resistance and as insulating coatings. specialchem.commade-in-china.comzxysilicone.com These resins can be used alone or combined with organic resins to formulate high-temperature resistant coatings. made-in-china.com

Advanced Coatings and Adhesives Research

This compound derived systems, particularly methyl phenyl silicone resins and siloxanes, are extensively researched and utilized in the development of advanced coatings and adhesives due to their exceptional performance characteristics. These materials function as versatile binders and additives, enhancing the properties of formulations for diverse applications.

Methyl phenyl silicone resins are known for their high thermal stability, good mechanical properties, and excellent electrical insulation. nih.gov They offer outstanding heat resistance, capable of withstanding temperatures ranging from -60°C to 300°C, and in some formulations with pigments like aluminum, can resist up to 650°C. nih.govuni.lu This makes them ideal for high-temperature coatings used on exhaust systems, ovens, and industrial equipment, as well as in non-stick coatings for kitchen applications. labsolu.canih.govuni.lu

In addition to thermal performance, these resins provide excellent weatherability and UV resistance, crucial for outdoor applications where prolonged exposure to sunlight and harsh weather conditions can cause degradation or discoloration of conventional materials. nih.govuni.lu They also exhibit low shrinkage rates upon curing, which is beneficial for precision applications such as electronics and optical coatings. nih.gov

As binders in paints and varnishes, silicone resins contribute remarkable properties to treated surfaces, forming flexible or rigid, thermoset or thermoplastic films after drying and crosslinking. labsolu.ca They offer effective protection at constant temperatures up to 250°C and can tolerate peak temperatures up to 500°C for short durations. labsolu.ca The incorporation of polymethylphenylsiloxane as a binder in polymer coatings has been shown to improve heat-resistant properties and reduce water absorption. fishersci.ca

In adhesive applications, methyl phenyl silicone resins provide strong bonding with various surfaces, including metals, glass, plastics, and ceramics, as well as with organic materials, making them suitable for sealants and adhesives used in joints and seams. nih.gov Dimethoxy-methyl-phenyl-silane (PubChem CID: 18193), a related organosilane, acts as an effective silane coupling agent, valuable in enhancing the adhesion of organic materials to inorganic substrates, bridging the gap between different material types in coatings and adhesives. nih.govsolubilityofthings.com Organosilanes generally function as adhesion promoters by forming covalent bonds between organic and inorganic phases, improving durability and resistance to environmental conditions. thegoodscentscompany.com

Research findings highlight the ability of these materials to enhance gloss, weatherability, and water resistance in various coating types, including oil-based industrial and decorative coatings. uni.lu They cure to form tough, durable films with strong mechanical integrity, providing long-term surface protection even in harsh industrial or marine environments. uni.lu

Surface Modification for Enhanced Hydrophobicity and Chemical Resistance

Surface modification to impart enhanced hydrophobicity and chemical resistance is a significant application area for this compound derived systems. The inherent nature of the organic groups (methyl and phenyl) attached to the silicon backbone contributes to these properties.

Methyl groups are known to impart water repellency and release properties to silicone resins. labsolu.cachemimpex.com Phenyl groups, while contributing to temperature and UV resistance, also influence compatibility with organic products and can play a role in surface properties. labsolu.cafishersci.nochemimpex.com

Dimethoxy-methyl-phenyl-silane can be used to functionalize surfaces, leading to properties like hydrophobicity and increased chemical resistance. nih.govsolubilityofthings.com This functionalization is particularly beneficial in developing high-performance materials. nih.gov

Polymethylphenylsiloxane has been shown to induce a strong hydrophobic effect when used as a modifier in polyurethane coatings. fishersci.se This effect is attributed to the orientation of methyl and phenyl radicals on the film surface, creating a water-resistant layer. fishersci.se Studies indicate that the addition of polymethylphenylsiloxane can significantly reduce water absorption in coatings. fishersci.cafishersci.se

Organosilanes with hydrophobic organic groups attached to silicon can impart hydrophobic character to hydrophilic inorganic surfaces. nih.gov They function as durable hydrophobing agents. nih.gov The effectiveness of a silane in rendering a surface hydrophobic depends on its ability to react with surface hydroxyl groups and the nature of the organic substitution, which shields the polar substrate from interaction with water. americanelements.com

Research on sol-gel silica (B1680970) coatings derived from organically modified silane precursors, including phenyltrimethoxysilane (B147435) (PubChem CID: 18137) and methyltriethoxysilane (PubChem CID: 14456), demonstrates the influence of these groups on surface properties. Coatings derived from methyl-substituted silanes exhibited better hydrophobicity compared to those from phenyl-substituted silanes in one study, linked to differences in hydrolysis and condensation rates. wikipedia.org

Methyl phenyl silicone resins are utilized in water-repellent treatments for various construction materials, providing resistance to liquid water while remaining permeable to water vapor, allowing the material to "breathe". chemimpex.comfishersci.ca This long-lasting resin network forms strong chemical links with mineral surfaces. fishersci.ca

Research in Nanotechnology and Organic-Inorganic Hybrid Materials

This compound and its derivatives are actively researched for their role in nanotechnology and the creation of organic-inorganic hybrid materials. The ability of organosilanes to bridge the gap between organic and inorganic components is fundamental in this area. nih.gov

Organosilanes serve as precursors or components in the synthesis of hybrid materials, combining the properties of both organic polymers and inorganic structures. wikipedia.orguni.luatamanchemicals.comnih.gov Phenyl silane (PubChem CID: 12752) is a raw material for the preparation of cage-like silsesquioxanes (CSQ), also known as polyhedral oligomeric silsesquioxanes (POSS). sigmaaldrich.com These compounds have a three-dimensional cage structure with an inorganic silicate (B1173343) core and an organic exterior, attracting attention as precursors for ceramic materials and nanocomposites. wikipedia.org Phenyl-substituted POSS structures are being explored for their thermal and optical properties in polysiloxane films. rsc.org

Research involves incorporating organosilanes into sol-gel processes to create hybrid coatings and materials. wikipedia.orguni.lu For instance, organic-inorganic hybrid sol-gel based silica coatings have been developed using phenyltrimethoxysilane and tetraethoxysilane. wikipedia.org These hybrid materials can exhibit enhanced properties such as improved thermal stability and mechanical performance. uni.lunih.gov

Phenyl-modified polymethylphenylsiloxane is utilized in personal care formulations, demonstrating its compatibility with organic systems and its ability to form films and provide lubrication, properties relevant to hybrid material design for specific applications like coatings. tcichemicals.com

This compound or related compounds are also investigated as precursors in gas phase deposition processes like Chemical Vapor Deposition (CVD) for creating SiCx:H films, which are relevant in electronics and protective coatings at the nanoscale. ataman-kimya.com

The design of hybrid materials often involves carefully considering the interaction of organosilanes with inorganic supports and the conformation of the grafted organic chains, influencing properties and performance in applications like heterogeneous catalysis. atamanchemicals.com

Q & A

Basic Research Questions

Q. What established synthetic methods are used to produce methyl-phenyl-silane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via hydrosilylation reactions or Grignard reagent-mediated substitutions. Key variables include temperature, catalyst choice (e.g., platinum-based catalysts), and solvent polarity. For example, elevated temperatures (80–120°C) may improve reaction kinetics but risk side reactions. Yield optimization requires gas chromatography (GC) or HPLC purity assessments, while nuclear magnetic resonance (NMR, including 29Si^{29}\text{Si}) confirms structural integrity .
  • Data Presentation : Tabulate reaction parameters (e.g., time, catalyst loading) against yield/purity metrics. Include representative NMR chemical shifts (e.g., δ\delta 0.5–1.5 ppm for Si–CH3_3) for comparison .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify organic substituents, while 29Si^{29}\text{Si} NMR resolves silicon bonding environments.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragments.
  • Infrared (IR) Spectroscopy : Si–C (~750 cm1^{-1}) and Si–H (~2100 cm1^{-1}) stretches validate functional groups.
    • Best Practices : Cross-reference spectral data with computational predictions (e.g., DFT) and report signal-to-noise ratios to emphasize purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound across studies?

  • Methodological Answer :

  • Systematic Review : Aggregate thermal decomposition temperatures (Td_\text{d}) from peer-reviewed studies and assess methodological consistency (e.g., differential scanning calorimetry vs. thermogravimetric analysis) .
  • Meta-Analysis : Apply random-effects models to account for inter-study variability. Use funnel plots to detect publication bias .
  • Experimental Replication : Standardize testing conditions (heating rate, atmosphere) and report uncertainties (e.g., ±5°C) .
    • Data Table Example :
StudyTd_\text{d} (°C)MethodAtmosphere
A220DSCN2_2
B195TGAAir

Q. What computational approaches predict this compound’s reactivity, and how do they align with experimental data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for Si–C and Si–H bonds to predict hydrolysis or oxidation pathways.
  • Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility discrepancies.
    • Validation : Compare computed activation energies (ΔG\Delta G^\ddagger) with kinetic experimental data (e.g., Arrhenius plots). Report mean absolute errors (MAE) to quantify model accuracy .

Q. What strategies optimize this compound’s application in novel materials despite conflicting efficacy reports?

  • Methodological Answer :

  • Cross-Disciplinary Design : Integrate organosilicon chemistry with polymer science to tailor properties (e.g., hydrophobicity).
  • Dose-Response Meta-Analysis : Correlate this compound concentration in composite materials with mechanical performance (e.g., tensile strength) .
  • Controlled Aging Studies : Monitor material degradation under UV/thermal stress using standardized ISO protocols .

Methodological and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound synthesis and characterization?

  • Answer :

  • Detailed Supplemental Data : Publish step-by-step synthetic procedures, including catalyst activation steps and inert atmosphere requirements.
  • Raw Data Sharing : Provide NMR FID files and MS spectra in repositories like Zenodo for independent validation.
  • Statistical Reporting : Include confidence intervals (95% CI) for yield/purity measurements and specify equipment calibration protocols .

Q. How should researchers statistically analyze variations in this compound’s properties under different conditions?

  • Answer :

  • ANOVA : Compare means of property data (e.g., viscosity) across temperature groups.
  • Error Propagation : Calculate combined uncertainties for derived parameters (e.g., activation energy).
  • Outlier Detection : Use Grubbs’ test to identify anomalous data points in stability studies .

Guidance for Data Reporting

  • Tables : Use journal-style tables to summarize key findings (e.g., comparative spectroscopic data). Avoid duplicating figures in text .
  • Uncertainty Quantification : Report standard deviations (±σ\pm\sigma) for triplicate measurements and instrument detection limits .
  • Ethical Standards : Disclose conflicts of interest and cite prior work per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl-phenyl-silane
Reactant of Route 2
Methyl-phenyl-silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.